Formamidinium Lead Chloride Iodide
Description
Significance of Hybrid Organic-Inorganic Perovskites in Emerging Optoelectronics Research
Hybrid organic-inorganic perovskites are a class of materials with the general chemical formula ABX₃, where 'A' is an organic cation, 'B' is a metal cation (typically lead or tin), and 'X' is a halide anion (iodide, bromide, or chloride). ucla.edu These materials have garnered immense attention in the research community due to their exceptional optoelectronic properties, which make them highly suitable for a variety of applications. rsc.orgresearchgate.net Some of their key attributes include:
High Power Conversion Efficiencies: Perovskite solar cells have demonstrated a rapid increase in power conversion efficiency, with lab-scale devices now rivaling traditional silicon-based solar cells. researchgate.net
Tunable Bandgaps: The ability to tune the bandgap of perovskites by altering their chemical composition allows for the optimization of light absorption across the solar spectrum. rsc.orgresearchgate.net
High Absorption Coefficients: Perovskites can absorb a significant amount of light with a very thin layer of material, reducing material consumption and costs.
Long Carrier Diffusion Lengths: Photo-generated electrons and holes can travel long distances within the material before recombining, which is crucial for efficient charge extraction in solar cells and other devices.
Facile and Low-Cost Fabrication: Many perovskite films can be fabricated using simple solution-based techniques at low temperatures, offering a significant cost advantage over the high-temperature, vacuum-based processes required for silicon. rsc.orgresearchgate.net
These advantageous properties have spurred intensive research into the fundamental science and technological applications of hybrid perovskites, with the aim of developing more efficient and cost-effective optoelectronic devices. ucla.edursc.org
Rationale for Formamidinium Lead Chloride Iodide as a Subject of Academic Inquiry
The specific composition of this compound has been a focal point of research due to the synergistic effects of its constituent ions. The choice of the formamidinium cation and the mixed-halide (chloride-iodide) system addresses some of the key challenges, particularly stability, faced by earlier generations of perovskites.
The formamidinium (FA) cation has been widely adopted as a replacement for the smaller methylammonium (B1206745) (MA) cation in the perovskite structure. This substitution has been shown to offer several distinct advantages:
Improved Thermal Stability: Formamidinium lead iodide (FAPbI₃) exhibits greater thermal stability compared to its methylammonium counterpart (MAPbI₃). rsc.orgresearchgate.netrsc.orgrsc.orgnih.gov The larger size of the FA cation leads to a more symmetric and stable crystal structure.
More Favorable Bandgap: FAPbI₃ has a bandgap of approximately 1.48 eV, which is closer to the ideal value for a single-junction solar cell as predicted by the Shockley-Queisser limit, allowing for broader absorption of the solar spectrum. rsc.orgresearchgate.netrsc.orgnih.gov In contrast, MAPbI₃ has a wider bandgap of around 1.55 eV. rsc.orgrsc.orgnih.gov
Enhanced Carrier Lifetimes: The incorporation of FA can lead to longer carrier lifetimes, which contributes to higher device efficiencies. rsc.org
However, the pure FAPbI₃ perovskite has its own stability issue, as its desired black, photoactive α-phase can spontaneously convert to a yellow, non-perovskite δ-phase at room temperature. rsc.orgresearchgate.netrsc.orgnih.gov This has led to extensive research into strategies to stabilize the α-phase.
The introduction of chloride ions into the predominantly iodide-based perovskite lattice, a practice known as compositional engineering, has proven to be a critical strategy for improving material properties and device performance. While the exact role of chloride has been a subject of debate, several beneficial effects have been identified:
Improved Film Morphology and Crystallinity: The addition of a small amount of chloride can lead to the formation of perovskite films with larger crystal grains and fewer defects. acs.org This is often attributed to the formation of intermediate phases during the crystallization process that facilitate more uniform grain growth. acs.org
Enhanced Charge Transport: Chloride incorporation has been shown to improve charge carrier transport within the perovskite film. mdpi.com This is linked to a reduction in defect densities, leading to longer electron diffusion lengths and improved charge collection. mdpi.com
Defect Passivation: Chloride ions are believed to help passivate defect states within the perovskite crystal structure, which can act as recombination centers for charge carriers. This leads to a reduction in non-radiative recombination and an increase in device performance.
It is important to note that the concentration of chloride in the final perovskite film is often very low, as it tends to be expelled during the annealing process. acs.org Nevertheless, its transient presence during film formation has a significant impact on the final properties of the material. However, in some applications like blue-emitting LEDs, a higher chloride content can be detrimental to the operational stability of the device. diva-portal.orgnih.gov
Historical Context and Evolution of Research on Formamidinium Lead Halide Perovskites
The research trajectory of formamidinium-based perovskites has been one of rapid evolution, driven by the quest for higher efficiency and long-term stability. The initial breakthrough in perovskite photovoltaics was achieved with methylammonium lead iodide. However, the inherent instability of MAPbI₃ prompted researchers to explore alternative compositions. rsc.orgnih.gov
In 2014, formamidinium lead iodide was introduced as a promising alternative with improved thermal stability and a more suitable bandgap for single-junction solar cells. rsc.orgnih.gov Subsequent research focused on tackling the phase instability of FAPbI₃. This led to the development of mixed-cation and mixed-halide perovskites, where small amounts of other cations (like methylammonium or cesium) and halides (like bromide or chloride) are incorporated into the FAPbI₃ structure to stabilize the desirable α-phase. mdpi.com
The incorporation of chloride, in particular, has been a key strategy in achieving high-performance FAPbI₃-based solar cells. Researchers have systematically studied the effects of different chloride sources and concentrations on film formation and device performance. acs.org This has led to a deeper understanding of the complex interplay between precursor chemistry, crystallization kinetics, and the final optoelectronic properties of the perovskite film. The continuous refinement of compositional engineering and fabrication techniques has pushed the power conversion efficiencies of formamidinium-based perovskite solar cells to over 25%. researchgate.net
Structure
2D Structure
Properties
CAS No. |
9012-25-3 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-2-yl) acetate |
InChI |
InChI=1S/C22H34O3/c1-15(2)19-12-10-16(3)8-7-9-17(4)11-13-20-22(6,25-20)21(14-19)24-18(5)23/h9-10,12,15,20-21H,7-8,11,13-14H2,1-6H3 |
InChI Key |
DGDSKYGEKMVUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CC=C(CC(C2(C(O2)CC1)C)OC(=O)C)C(C)C)C |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies of Formamidinium Lead Chloride Iodide Perovskites
Precursor Synthesis and Purification for Formamidinium Lead Chloride Iodide
The quality of the final perovskite film is intrinsically linked to the purity of its precursor materials. Therefore, the synthesis and purification of formamidinium-based halides are critical first steps in the fabrication of high-performance this compound perovskites.
Synthesis of Formamidinium Iodide (FAI)
Formamidinium iodide (FAI) is a primary organic cation precursor for FAPb(I,Cl)₃ perovskites. americanelements.com A common and effective method for synthesizing FAI involves the reaction of formamidine (B1211174) acetate (B1210297) with hydroiodic acid. semanticscholar.orgrsc.org
In a typical synthesis, formamidine acetate powder is dissolved in an excess of hydroiodic acid, often with a molar excess of the acid to ensure complete reaction. semanticscholar.orgrsc.org The reaction is typically stirred at a moderately elevated temperature, for instance at 50°C for a short duration, to facilitate the reaction. semanticscholar.org The resulting product is a yellow-white powder, which is subsequently dried, for example at 100°C. semanticscholar.org
To remove impurities such as excess iodine, the crude FAI powder is washed multiple times with a solvent like diethyl ether. semanticscholar.org For further purification, recrystallization is a crucial step. The washed powder is dissolved in a heated solvent, such as ethanol (B145695) at 80°C, to create a supersaturated solution. semanticscholar.org This solution is then cooled, often in a refrigerator overnight, to induce the formation of white, flake-like crystals of pure FAI. semanticscholar.org These crystals are then washed again with diethyl ether and dried under vacuum at an elevated temperature (e.g., 50°C) to ensure the removal of any residual solvent. semanticscholar.org
An alternative synthesis route involves the in-situ formation of hydrogen iodide by reacting formic acid with molecular iodine. epo.org This method is reported to yield high-purity iodide salts. epo.org
Table 1: Summary of a Typical FAI Synthesis Procedure
| Step | Description | Key Parameters |
| Reaction | Dissolving formamidine acetate in hydroiodic acid. semanticscholar.org | 1.5 to 2x molar excess of hydroiodic acid. semanticscholar.orgrsc.org |
| Stirring | Ensuring complete reaction of precursors. semanticscholar.org | 10 minutes at 50°C. semanticscholar.org |
| Drying | Removal of solvent to obtain crude powder. semanticscholar.org | Approximately 2 hours at 100°C. semanticscholar.org |
| Washing | Removal of excess impurities like I₂. semanticscholar.org | Three washes with diethyl ether. semanticscholar.org |
| Recrystallization | Dissolving in hot ethanol and cooling for crystal formation. semanticscholar.org | Supersaturated solution in ethanol at 80°C, followed by overnight refrigeration. semanticscholar.org |
| Final Washing | Removing any remaining impurities from the crystals. semanticscholar.org | Three washes with diethyl ether. semanticscholar.org |
| Final Drying | Ensuring a completely dry and pure FAI product. semanticscholar.org | Overnight in a vacuum oven at 50°C. semanticscholar.org |
Solution-Processing Techniques for this compound Thin Films
Solution-processing techniques are widely favored for the deposition of perovskite thin films due to their simplicity, low cost, and scalability. wikipedia.org These methods can be broadly categorized into one-step and two-step deposition processes.
One-Step Deposition Methods
In the one-step deposition method, a precursor solution containing a mixture of formamidinium iodide, lead iodide (PbI₂), and a chloride source (like lead chloride or formamidinium chloride) is prepared by dissolving them in a suitable organic solvent. wikipedia.orgirb.hr Common solvents include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), often used as a mixture. semanticscholar.org
This precursor solution is then deposited onto a substrate using techniques such as spin coating, blade coating, or slot-die coating. wikipedia.org The simplicity and speed of this method are major advantages. wikipedia.org However, controlling the uniformity and quality of the resulting perovskite film can be challenging. wikipedia.org The rapid crystallization that occurs during solvent evaporation can lead to the formation of defects and pinholes in the film, which can be detrimental to device performance. wikipedia.org To address this, an "anti-solvent" is often dripped onto the spinning substrate during the spin-coating process to induce more uniform crystallization. irb.hr Additives like polyvinylpyrrolidone (B124986) (PVP) have also been incorporated into the precursor solution to improve the stability and electrical conductivity of the final film. irb.hr
Two-Step Sequential Deposition Methods
The two-step sequential deposition method offers better control over the perovskite film morphology and has been shown to produce high-quality films with large grain sizes. wikipedia.orgmdpi.com This method involves the deposition of the lead halide precursor first, followed by a reaction with the formamidinium halide solution. wikipedia.org
In a typical process, a layer of lead iodide (PbI₂) is first deposited onto the substrate. mdpi.com This can be done through various techniques, including spin coating or vapor deposition. wikipedia.orgmdpi.com Subsequently, the PbI₂-coated substrate is immersed in or spin-coated with a solution of formamidinium iodide (and often a chloride source) dissolved in a solvent like isopropanol (B130326) (IPA), n-butanol, or tert-butanol (B103910). mdpi.comnih.gov The formamidinium iodide then reacts with the pre-deposited PbI₂ film to form the formamidinium lead iodide perovskite. mdpi.com
A key advantage of the two-step method is the volume expansion that occurs during the conversion of PbI₂ to the perovskite phase, which can help to fill any pinholes in the initial lead iodide layer, resulting in a more compact and uniform film. wikipedia.org The choice of solvent for the formamidinium halide solution can significantly impact the morphology of the final perovskite film. mdpi.comnih.gov For instance, using tert-butanol has been shown to produce films with very large grain sizes, which is beneficial for reducing grain boundaries and improving charge transport. mdpi.comnih.gov
Compact Lead Iodide (PbI₂)-Templated Growth Approaches
A refinement of the two-step method is the use of a compact lead iodide (PbI₂) layer as a template for the growth of the perovskite film. The quality and morphology of this initial PbI₂ layer are critical for the final perovskite film's characteristics.
One approach to enhance the PbI₂ layer is through solvent vapor treatment. rsc.org Exposing the deposited PbI₂ film to vapors of solvents like toluene (B28343) or chlorobenzene (B131634) can lead to an increase in the grain size of the PbI₂. rsc.org This creates a more porous and reactive surface for the subsequent reaction with formamidinium iodide, leading to a more desirable perovskite layer morphology and improved solar cell performance. rsc.org
Another strategy involves a perovskite seeding method. In this approach, perovskite seed crystals are embedded within the PbI₂ film. researchgate.net These seeds act as nucleation sites, facilitating the crystallization process during the conversion to the final perovskite phase. researchgate.net This technique has been shown to lower the trap density in the perovskite film and can also aid in the incorporation of stabilizing cations like cesium. researchgate.net
Table 2: Comparison of Deposition Techniques for this compound Thin Films
| Deposition Method | Description | Advantages | Disadvantages |
| One-Step Deposition | A single precursor solution containing all components is deposited. wikipedia.org | Simple, fast, and inexpensive. wikipedia.org | Difficult to control film uniformity and quality. wikipedia.org |
| Two-Step Sequential Deposition | A lead halide layer is deposited first, followed by reaction with the organic halide solution. wikipedia.org | Better control over film morphology, can fill pinholes. wikipedia.org | The reaction can be slow to complete. wikipedia.org |
Solvent Engineering Approaches in this compound Film Formation
Solvent engineering is a critical strategy in the solution-based fabrication of this compound (FAPbClI₂) perovskite thin films, profoundly influencing the film's morphology, crystallinity, and ultimately, the performance of optoelectronic devices. The choice of solvent in the precursor solution, as well as the solvents used in subsequent processing steps, dictates the nucleation and growth kinetics of the perovskite crystals. mdpi.comacs.org
The precursor solution for FAPbClI₂ typically involves dissolving formamidinium iodide (FAI), lead iodide (PbI₂), and a chloride source, such as formamidinium chloride (FACl) or methylammonium (B1206745) chloride (MACl), in a suitable solvent or a mixture of solvents. rsc.org Commonly used solvents include aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). acs.orgyoutube.com The interaction between the solvent molecules and the precursor components, particularly the formation of intermediate adducts like FAPbI₃·DMSO, can significantly retard the rapid crystallization of the perovskite, allowing for better control over the film formation process. mdpi.comillinois.edu
The properties of the solvent, such as its polarity, boiling point, and viscosity, play a crucial role. For instance, in a two-step sequential deposition method for formamidinium lead iodide, the choice of solvent for the FAI solution affects the resulting film quality. A study comparing isopropanol, n-butanol, and tert-butanol as solvents for FAI revealed a correlation between solvent properties and the grain size of the perovskite film. mdpi.com The grain size was observed to increase with increasing solvent viscosity and polarizability, and decreasing electric permittivity. mdpi.com Tert-butanol yielded the largest grain sizes, up to several micrometers, which is beneficial for reducing grain boundaries and improving charge transport. mdpi.com
The composition of the solvent system is also a key parameter. The use of co-solvents, such as a mixture of DMF and DMSO, is a common practice to modulate the evaporation rate and precursor solubility, thereby influencing the crystal growth and film morphology. mdpi.com The reactivity between organic cations in the precursor solution can also be influenced by the solvent. For example, the deprotonation of methylammonium cations and their subsequent reaction with formamidinium cations can be promoted by byproducts from the hydrolysis of DMF. acs.org
The table below summarizes the effect of different solvents on the grain size of FAPbI₃ films in a two-step sequential deposition method.
| Solvent for FAI | Viscosity (mPa·s) | Electric Permittivity | Grain Size (µm) | Reference |
| Isopropanol | 2.04 | 18.3 | 0.2–0.5 | mdpi.com |
| n-Butanol | 2.54 | 17.8 | 0.2–1 | mdpi.com |
| tert-Butanol | 4.31 | 12.2 | 2–5 | mdpi.com |
Role of Anti-Solvents in Crystallization Control
Anti-solvent quenching is a widely employed technique to induce rapid and uniform crystallization of this compound perovskite films. researchgate.netrsc.orgresearchgate.net This method involves introducing a solvent in which the perovskite precursors are insoluble (the anti-solvent) to a wet precursor film during the spin-coating process. mdpi.com The rapid extraction of the primary solvent from the precursor solution by the anti-solvent leads to supersaturation and instantaneous nucleation, resulting in a dense and uniform film with small, well-interconnected grains. mdpi.com
The choice of anti-solvent is critical and can significantly impact the morphology, crystallinity, and defect density of the final perovskite film. mdpi.comdoi.org Common anti-solvents include chlorobenzene, toluene, and diethyl ether. rsc.orgmdpi.comdoi.org The miscibility of the anti-solvent with the primary solvent, its boiling point, and its ability to not dissolve the perovskite precursors are key considerations. researchgate.net For instance, chlorobenzene is a commonly used anti-solvent in the fabrication of high-performance perovskite solar cells. researchgate.netrsc.org
Studies have shown that different anti-solvents can lead to variations in film quality. In the hydrothermal synthesis of α-FAPbI₃, the use of toluene as an anti-solvent resulted in a more pure α-phase perovskite with improved morphology compared to chlorobenzene and diethyl ether. doi.org The anti-solvent not only facilitates the removal of the primary solvent but can also influence the intermediate phases formed during crystallization. mdpi.com
Furthermore, additives can be introduced into the anti-solvent to further modify the crystallization process and passivate defects. For example, incorporating fullerene derivatives like PCBM into the anti-solvent has been shown to improve the electronic properties of the perovskite film. mdpi.com The timing and method of anti-solvent application are also crucial parameters that need to be optimized to achieve high-quality films. researchgate.net
The following table summarizes the effect of different anti-solvents on the properties of hydrothermally synthesized α-FAPbI₃.
| Anti-Solvent | Resulting Phase | Morphology | Reference |
| Chlorobenzene | α-FAPbI₃ with traces of δ-phase | - | doi.org |
| Diethyl Ether | α-FAPbI₃ with traces of δ-phase | - | doi.org |
| Toluene | Pure α-FAPbI₃ | Improved morphology | doi.org |
Vapor-Phase Deposition Methodologies for this compound
Vapor-phase deposition techniques offer an alternative to solution-based methods for fabricating this compound perovskite films, enabling better control over film thickness and uniformity, which is particularly advantageous for large-area device fabrication. researchgate.netwikipedia.org These methods are generally categorized as physical vapor deposition (PVD) and chemical vapor deposition (CVD). wikipedia.org
Chemical Vapor Deposition Techniques
Chemical vapor deposition (CVD) has emerged as a promising technique for the synthesis of high-quality this compound films. rsc.orgresearchgate.net In a typical CVD process for FAPbClI₂, a lead halide precursor film (e.g., PbCl₂ or PbI₂) is first deposited onto a substrate, which is then exposed to the vapor of the organic precursor, formamidinium iodide (FAI), at an elevated temperature. rsc.orgresearchgate.netjos.ac.cnresearching.cn This two-step process allows for the conversion of the lead halide into the perovskite structure. rsc.orgresearchgate.net
One of the key advantages of CVD is the ability to produce highly uniform and pinhole-free films over large areas. researchgate.netox.ac.uk The process parameters, such as substrate temperature, source temperature, pressure, and carrier gas flow rate, can be precisely controlled to influence the film's crystallinity, grain size, and composition. ucl.ac.uk For instance, the concentration of chloride in the final FAPb(I,Cl)₃ film can be tuned by adjusting the deposition conditions, which in turn affects the material's optoelectronic properties and the performance of solar cells. rsc.org
A self-limiting growth process has been observed in the CVD of formamidinium-based perovskites, which contributes to the high reproducibility of the film fabrication. rsc.orgresearchgate.net Researchers have successfully fabricated efficient solar cells using CVD-grown FAPbI₃ films, demonstrating the viability of this technique for producing high-performance perovskite devices. rsc.orgresearchgate.net
The table below outlines a typical two-step CVD process for fabricating formamidinium lead iodide perovskite films.
| Step | Process | Precursors | Temperature | Outcome | Reference |
| 1 | Lead Halide Deposition | PbCl₂ | - | Thin film of PbCl₂ | rsc.orgresearchgate.net |
| 2 | Perovskite Conversion | Formamidinium Iodide (FAI) vapor | Substrate: ~160 °C, FAI source: ~180 °C | Conversion to FAPb(I,Cl)₃ perovskite film | rsc.orgresearchgate.net |
Advanced Synthesis Approaches for this compound Nanocrystals
Solid-Liquid-Solid Cation Exchange Methods
A novel and effective method for synthesizing formamidinium lead halide (FAPbX₃, where X is a halide) nanocrystals, including those with mixed chloride and iodide compositions, is through a solid-liquid-solid cation exchange reaction. wpmucdn.comrsc.org This post-synthetic modification technique involves replacing the original cations in pre-synthesized nanocrystals with new cations from the surrounding solution, while preserving the anionic framework of the crystal. nih.govnih.gov
In a typical process, methylammonium lead halide (MAPbX₃) nanocrystals serve as the starting material. wpmucdn.comrsc.org These nanocrystals are dispersed in a solvent, and then a salt containing the formamidinium (FA⁺) cation, such as formamidinium acetate, is introduced. wpmucdn.com The FA⁺ cations in the liquid phase then exchange with the methylammonium (MA⁺) cations in the solid nanocrystal, resulting in the formation of FAPbX₃ nanocrystals. wpmucdn.comrsc.org This exchange can be driven to completion, allowing for the full conversion of MAPbX₃ to FAPbX₃ while maintaining the original size and shape of the nanocrystals. wpmucdn.comresearchgate.net
This method offers a high degree of control over the composition of the final nanocrystals. By starting with mixed-halide MAPbX₃ nanocrystals or by controlling the extent of the cation exchange, it is possible to synthesize FAPbX₃ nanocrystals with a wide range of halide compositions, thereby tuning their optical properties, such as their emission wavelength. wpmucdn.comrsc.org For example, FAPbX₃ nanocrystals with emissions spanning from the near-ultraviolet to the red part of the spectrum have been successfully synthesized using this technique. wpmucdn.comrsc.org
The table below summarizes the key aspects of the solid-liquid-solid cation exchange method for FAPbX₃ nanocrystal synthesis.
| Starting Material | Cation Source | Solvent | Key Outcome | Reference |
| MAPbX₃ Nanocrystals | Formamidinium Acetate | Toluene | Formation of FAPbX₃ nanocrystals with preserved morphology and tunable emission | wpmucdn.comrsc.org |
Hydrothermal Synthesis Routes
Hydrothermal synthesis offers a straightforward and effective method for producing high-quality, crystalline α-phase formamidinium lead iodide (α-FAPbI₃) perovskites at relatively low temperatures. doi.org This technique involves a chemical reaction in a sealed, heated aqueous solution, which can also be adapted for non-aqueous solvents under pressure.
In a typical hydrothermal synthesis of FAPbI₃, stoichiometric amounts of formamidinium iodide (FAI) and lead iodide (PbI₂) are dissolved in a solvent like N,N-dimethylformamide (DMF). doi.org This precursor solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 140 °C) for an extended period (e.g., 24 hours). doi.org The pressure generated within the autoclave facilitates the crystallization of the perovskite material.
An important aspect of this method is the use of an anti-solvent during the washing and collection of the final product. doi.org The choice of anti-solvent, such as chlorobenzene, diethyl ether, or toluene, can significantly influence the phase purity, morphology, and size of the resulting perovskite crystals. doi.org Research has shown that using toluene as an anti-solvent can lead to the formation of phase-pure α-FAPbI₃ powders with improved crystallinity at a low temperature of 100 °C, without the need for high-temperature annealing. doi.org This low-temperature, solution-processed method is promising for the large-scale production of stable α-FAPbI₃ perovskites for various optoelectronic applications. doi.org
The table below details the parameters and outcomes of a hydrothermal synthesis route for α-FAPbI₃.
| Precursors | Solvent | Anti-solvent | Synthesis Temperature | Synthesis Duration | Key Outcome | Reference |
| FAI, PbI₂ | DMF | Toluene | 140 °C | 24 h | High-quality, phase-pure α-FAPbI₃ powder | doi.org |
Influence of Additives and Processing Parameters on this compound Morphology and Crystallinity
The structural integrity and crystalline quality of this compound perovskite films are paramount to their performance in optoelectronic applications. These characteristics are profoundly influenced by the use of additives and the precise control of processing parameters during synthesis and fabrication. This section details the effects of specific alkylammonium chloride additives, the polymer polyvinylpyrrolidone, and ambient humidity on the morphology and crystallinity of the perovskite films.
Effect of Alkylammonium Chloride Additives
The introduction of alkylammonium chloride additives, particularly methylammonium chloride (MACl), has been established as a significant strategy for improving the bulk quality of formamidinium lead iodide (FAPbI₃) based perovskites. chemrxiv.orgrsc.org During the precursor film's heating phase, the incorporated MACl facilitates the crystalline growth of the FAPbI₃ and subsequently volatilizes from the perovskite layer. chemrxiv.orgrsc.org This process contributes to enhanced crystallinity and larger grain sizes. researchgate.net
Beyond improving bulk quality, MACl additives have been shown to spontaneously modulate the heterointerfaces between the perovskite photoabsorber and the carrier transport layers. chemrxiv.orgrsc.org Time-resolved spectroscopy has revealed that the MACl additive accelerates carrier injection from the FAPbI₃ to these transport layers. chemrxiv.orgrsc.org Specifically, at the interface with a titanium oxide (TiO₂) electron transport layer, a chloride-containing, wide-bandgap interlayer (FAPbI₃-xClx) is formed. chemrxiv.org This interlayer is believed to offer multiple benefits, including blocking holes and facilitating electron injection without creating additional carrier traps. chemrxiv.org
The choice of the alkyl chain length in the additive also plays a role. Studies comparing additives like butylammonium (B8472290) iodide (BAI), octylammonium iodide (OAI), and dodecylammonium iodide (DAI) have shown that increasing the chain length enhances electron-blocking capabilities and resistance to humidity. researchgate.net Furthermore, the addition of chloride species to the precursor solution promotes a preferred orientation of the crystal lattice, which is linked to the intermediate-phase structure formed during the initial stages of perovskite formation. nih.gov This controlled crystallization leads to highly oriented crystals and improved film morphology. nih.gov
Table 1: Influence of Alkylammonium Chloride Additives on Perovskite Properties
| Additive | Observed Effect on Morphology & Crystallinity | Impact on Heterointerfaces |
| Methylammonium Chloride (MACl) | Facilitates crystalline growth of FAPbI₃; improves bulk quality. chemrxiv.orgrsc.org | Accelerates carrier injection; forms a beneficial FAPbI₃-xClx interlayer at the TiO₂ interface. chemrxiv.orgrsc.org |
| Butylammonium Iodide (BAI) | Contributes to the formation of 2D interfacial layers. researchgate.net | Provides electron-blocking and humidity resistance. researchgate.net |
| Octylammonium Iodide (OAI) | Contributes to the formation of 2D interfacial layers. researchgate.net | Offers increased electron-blocking and humidity resistance compared to BAI. researchgate.net |
Impact of Polyvinylpyrrolidone (PVP) Additive
Polyvinylpyrrolidone (PVP), a polymer additive, has been successfully used to enhance the quality and stability of formamidinium lead iodide (FAPbI₃) films. The introduction of a trace amount of PVP into the perovskite precursor solution can passivate crystalline defects. rsc.org The carbonyl groups in PVP are thought to form coordination bonds, which delay the transition from the undesirable δ-phase to the desired α-phase of the perovskite. rsc.org This slowing of the crystallization process allows for better control over crystal growth, resulting in superior film quality. rsc.org
Research has demonstrated that incorporating PVP into solution-processed FAPbI₃ thin films can prevent film degradation in an ambient atmosphere for extended periods, such as up to two months. mdpi.comnih.gov Scanning electron microscopy and contact angle measurements have confirmed PVP's positive effect on film morphology. nih.govresearchgate.net Specifically, PVP improves the infiltration of the FAPbI₃ perovskite into nanostructured surfaces, such as zinc oxide (ZnO) nanorods. mdpi.comresearchgate.net Furthermore, the inclusion of PVP has been shown to increase the electrical conductivity and promote the radiative recombination of photogenerated charge carriers within the perovskite film. mdpi.comnih.gov
The use of PVP as an additive has led to measurable improvements in device performance. In one study, a perovskite solar cell fabricated with a PVP additive achieved a power conversion efficiency (PCE) of 19.63%, a significant increase from the 17.47% PCE of the reference cell without the additive. rsc.org
Table 2: Research Findings on PVP Additive in FAPbI₃ Films
| Research Focus | Key Finding | Citation |
| Crystallization Control | PVP delays the δ-phase to α-phase transition, slowing crystallization and improving film quality. | rsc.org |
| Film Stability | PVP inclusion prevents degradation of the film in an ambient atmosphere for over two months. | mdpi.comnih.gov |
| Morphology & Infiltration | The additive improves the infiltration of FAPbI₃ perovskite into ZnO nanostructures. | mdpi.comresearchgate.net |
| Electrical Properties | PVP increases electrical conductivity and radiative recombination of charge carriers. | mdpi.comnih.gov |
| Device Performance | Champion power conversion efficiency increased from 17.47% (without PVP) to 19.63% (with PVP). | rsc.org |
Role of Humidity Control During Film Formation
The level of ambient humidity during the fabrication of formamidinium lead iodide (FAPbI₃) films is a critical processing parameter that profoundly affects their final properties. nih.gov Controlling humidity can regulate the crystallization and stabilization of the perovskite. nih.gov Studies have shown a strong correlation between relative humidity and the resulting film morphology, crystallinity, and carrier lifetime. figshare.comresearchgate.netacs.org
Processing at very low relative humidity (e.g., ~2%) tends to produce uniform, fully covered FAPbI₃ films. figshare.comresearchgate.netacs.org In contrast, as humidity increases to levels of 30-40%, the film morphology deteriorates, becoming inhomogeneous and featuring numerous voids or pinholes. figshare.comresearchgate.netacs.org This morphological degradation at higher humidity is accompanied by a reduction in the film's crystallinity and a shorter carrier lifetime. figshare.comresearchgate.net Consequently, devices fabricated from films processed at low humidity show superior performance. For instance, a planar FAPbI₃ solar cell achieved a power conversion efficiency of 16.6% when prepared at ~2% humidity, with performance declining at higher humidity levels. figshare.comacs.org
Counterintuitively, some research suggests that the complete absence of moisture may not be optimal. It has been observed that films prepared in low humidity conditions can exhibit fewer pinholes and defects compared to those prepared in a completely moisture-free environment. nih.gov This suggests that a controlled, minimal amount of humidity may be indispensable for healing defects during the film annealing process, potentially through interactions between water molecules and the perovskite. nih.govnih.gov
Table 3: Effect of Relative Humidity on FAPbI₃ Perovskite Film Properties
| Relative Humidity Level | Film Morphology | Crystallinity & Carrier Lifetime | Device Performance Example |
| Low (~2%) | Uniform, fully covered film. figshare.comresearchgate.netacs.org | Higher crystallinity, longer carrier lifetime. figshare.comresearchgate.net | Best conversion efficiency of 16.6%. figshare.comacs.org |
| High (30%-40%) | Inhomogeneous film with many voids and pinholes. figshare.comresearchgate.netacs.org | Reduced crystallinity, shorter carrier lifetime. figshare.comresearchgate.net | Lower performance due to loss of open-circuit voltage and fill factor. acs.org |
| Low vs. Moisture-Free | Films prepared in low humidity can have fewer defects than those in a moisture-free environment. nih.gov | Humidity can induce defect-healing during annealing. nih.gov | Better device performance than those prepared in moisture-free conditions. nih.gov |
Crystallographic and Phase Stability Studies of Formamidinium Lead Chloride Iodide Perovskites
Polymorphism and Phase Transitions in Formamidinium Lead Iodide and Chloride-Mixed Counterparts
Formamidinium lead iodide exhibits a rich polymorphic behavior, transitioning between several crystalline phases depending on temperature. rsc.org Understanding these phases and the transitions between them is crucial for controlling the material's properties for optoelectronic applications.
The photoactive α-phase of FAPbI₃ possesses a cubic perovskite structure, typically with the space group Pm-3m, and is the most desirable polymorph for solar cell applications due to its superior optoelectronic properties. nih.govnih.gov It is generally formed at elevated temperatures, around 150 °C. rsc.org At room temperature, the α-phase is metastable and prone to transform into the non-perovskite δ-phase. rsc.orgossila.com The introduction of chloride is a known strategy to stabilize this crucial α-phase. The α-phase is characterized by a network of corner-sharing PbI₆ octahedra, with the formamidinium (FA⁺) cations occupying the interstitial spaces. acs.org The high symmetry of the cubic phase is considered beneficial for its electronic properties. nih.gov
| Phase | Crystal System | Space Group | Photoactivity |
| α-FAPbI₃ | Cubic | Pm-3m | Yes |
| δ-FAPbI₃ | Hexagonal | P6₃/mmc | No |
| β-FAPbI₃ | Tetragonal | P4/mbm | - |
| γ-FAPbI₃ | Orthorhombic | - | - |
| This table summarizes the key crystallographic phases of Formamidinium Lead Iodide. |
The δ-phase of FAPbI₃ is a hexagonal, non-perovskite structure that is thermodynamically stable at room temperature. rsc.orgnih.gov Its formation is a significant contributor to the degradation of FAPbI₃-based solar cells as it is photoinactive. ossila.comnih.gov The δ-phase is characterized by a one-dimensional chain of face-sharing PbI₆ octahedra, a stark contrast to the corner-sharing network of the α-phase. mdpi.comacs.org This structural difference leads to a wider bandgap of approximately 2.4 eV, rendering it unsuitable for absorbing a significant portion of the solar spectrum. rsc.org The transition from the desirable α-phase to the undesirable δ-phase can be triggered by factors such as humidity and is a primary focus of research aimed at improving the long-term stability of FAPbI₃ perovskites. nih.gov
Upon cooling, the metastable α-FAPbI₃ undergoes further phase transitions to lower-symmetry structures. acs.org Below approximately 285 K, the cubic α-phase transitions to a tetragonal β-phase with the space group P4/mbm. acs.orgresearchgate.net This transition involves a tilting of the PbI₆ octahedra. mdpi.com As the temperature is lowered further, to around 140-150 K, another transition occurs to the γ-phase. acs.orgresearchgate.net The exact nature of the γ-phase has been a subject of debate, with some studies suggesting an orthorhombic structure, while others point towards a disordered state. acs.orgresearchgate.net These low-temperature phases are generally not relevant for standard solar cell operation but their study provides fundamental insights into the structural dynamics of the material. In pure FAPbI₃, two distinct first-order transitions have been observed at 141.2 K and 130.2 K between the β- and γ-phases. acs.org However, the incorporation of other cations, such as cesium, can alter these transition temperatures and their characteristics. acs.org
| Transition | Temperature (K) |
| α → β | ~285 |
| β → γ | ~140-150 |
| This table outlines the approximate transition temperatures for the different phases of Formamidinium Lead Iodide. |
Crystal Structure Refinement and Analysis of Formamidinium Lead Chloride Iodide
The detailed crystal structure of this compound is complex, influenced by the interplay between the inorganic framework and the organic cation. Advanced characterization techniques are employed to refine and analyze these structures.
The formamidinium (FA⁺) cation, situated within the cage formed by the lead iodide octahedra, is not static. It exhibits a significant degree of orientational disorder, meaning it can adopt various orientations within the crystal lattice. acs.orgnih.gov This dynamic disorder is present even at cryogenic temperatures and has a profound impact on the properties of the material. nih.gov The rotation of the FA⁺ cation is believed to be a key factor influencing the stability and photoelectric properties of formamidinium-based perovskites. nih.gov The interaction between the FA⁺ cation and the surrounding inorganic framework is complex; the large and disordered nature of the FA⁺ cation can distort the lead iodide framework. nih.gov In the high-temperature cubic phase, the FA⁺ cations undergo nearly isotropic rotations. acs.org As the temperature decreases and the structure transitions to the tetragonal phase, the rotational motion becomes more restricted, with the cations reorienting between preferred orientations. acs.org This orientational ordering is coupled with the tilting of the PbI₆ octahedra. mdpi.com The dynamic disorder of the FA⁺ cation contributes to the entropy of the system, which plays a critical role in the phase transitions. acs.org
Hydrogen Bonding Interactions within the this compound Lattice
Hydrogen bonds play a crucial role in the rotational dynamics of the organic cations within hybrid organic-inorganic halide perovskites, which in turn affects the structural and electronic properties of these materials. acs.org In formamidinium lead iodide (FAPbI₃), the formamidinium (FA⁺) cation's orientation and its interaction with the surrounding inorganic lattice are significantly influenced by hydrogen bonding.
The FA⁺ cation, formed by the protonation of formamidine (B1211174), possesses a planar structure due to the double-bond character between the central carbon and both nitrogen atoms. acs.org The hydrogen atoms of the ammonium (B1175870) groups are attracted to the halide anions. acs.org Studies have shown that the strength of these hydrogen bonds is dependent on the specific halide present. For instance, the hydrogen bond distance in a methylammonium (B1206745) chloride (MACl) solid is shorter than in a methylammonium iodide (MAI) solid, indicating a stronger interaction with chloride. acs.org This is attributed to the higher electronegativity of chlorine compared to iodine. acs.org
Furthermore, the presence of different halides also impacts the hydrogen bond lifetimes. For example, hydrogen bonds with bromine have been observed to have longer lifetimes than those with iodine. acs.org This dynamic interplay of hydrogen bonding between the organic cations and the halide anions is a key factor in determining the stability and electronic characteristics of this compound and related perovskite materials.
Thermodynamic Stability of this compound Phases
Formamidinium lead iodide (FAPbI₃) is a promising material for photovoltaic applications due to its favorable band gap and thermal stability. rsc.orgrsc.org However, its practical application is hindered by a phase transition from the desired black, photoactive alpha-phase (α-FAPbI₃) to a yellow, non-perovskite delta-phase (δ-FAPbI₃) at room temperature, especially in the presence of humidity. psu.edu
The α-phase possesses a cubic crystal structure and is typically formed at temperatures around 150-185°C. rsc.orgnih.gov In contrast, the δ-phase is characterized by a hexagonal structure and is more thermodynamically stable at room temperature. rsc.org The large bandgap of the δ-phase (2.43 eV) makes it unsuitable for solar cell applications. rsc.org Understanding the thermodynamic stability of these phases is crucial for developing strategies to stabilize the photoactive α-phase.
Thermodynamic characterization through techniques like adiabatic calorimetry has been employed to measure the molar heat capacity and identify phase transitions in FAPbI₃. mdpi.comnih.gov These studies have revealed multiple distinct phase transitions at various temperature ranges. mdpi.comnih.gov The data from these measurements are essential for calculating standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy, which govern the stability of the different phases under various conditions. mdpi.comnih.gov
Factors Governing Alpha-Phase Stability
Several factors have been identified that influence the stability of the α-FAPbI₃ phase. One significant factor is the Goldschmidt tolerance factor, which relates the ionic radii of the constituent ions to the stability of the perovskite structure. The larger ionic radius of the FA⁺ cation (253 pm) compared to the MA⁺ cation (217 pm) results in a tolerance factor closer to 1, which is indicative of better crystal symmetry and contributes to a narrower band gap of around 1.48 eV. rsc.org
Hydrogen bonding between the FA⁺ cation and the lead-iodide octahedra is another critical factor that enhances the thermal stability of FAPbI₃. rsc.org The orientation of the –NH₂ groups toward the unit cell edges allows for the formation of N-H···I hydrogen bonds, which help to stabilize the perovskite structure. nih.gov
Anisotropic strain in the crystal lattice has also been identified as a driving force for the α-to-δ phase transformation. psu.edu Alloying with other ions, such as methylammonium bromide (MABr), can induce lattice contraction and balance this strain, thereby improving the stability of the α-phase. psu.edu The introduction of additives like 5-ammonium valeric acid chloride (5-AVACl) can also stabilize the α-phase by suppressing the formation of the δ-phase, increasing grain size, and reducing non-radiative recombination. rsc.orgrsc.org
Activation Energy for Phase Transitions
The transition between the δ-phase and the α-phase is a thermally activated process with a specific activation energy. The energy barrier for the conversion of α-FAPbI₃ to δ-FAPbI₃ has been reported to be 0.6 eV. nih.gov In situ studies observing the δ-to-α phase transition in FAPbI₃ thin films have provided insights into the kinetics of this transformation.
The activation energy for the δ-to-α phase transition has been measured to be anisotropic, with different values along different crystallographic directions. For instance, the activation energy was found to be approximately 1.439 eV along the ⟨0001⟩ direction and about 1.658 eV along the ⟨12̅10⟩ direction. acs.org This difference in activation energy explains the preferential propagation of the phase transition along the ⟨0001⟩ direction. acs.orgnih.gov The thermal decomposition of FAPbI₃ has also been studied, with apparent activation energies for decomposition reported to be around 112 ± 9 kJ/mol from X-ray diffraction data and higher values from differential scanning calorimetry measurements, reflecting the complexity of the degradation process. acs.org
Anisotropic Phase Transition Behavior in Formamidinium Lead Iodide Thin Films
Recent studies have revealed that the δ-to-α phase transition in formamidinium lead iodide (FAPbI₃) thin films exhibits significant anisotropic behavior. nih.govacs.org This means that the transition does not occur uniformly in all directions but rather proceeds preferentially along specific crystallographic axes.
Through the use of multiscale microscopic observation techniques, including polarized light microscopy and in situ heating, researchers have been able to directly visualize this anisotropic transition. acs.orgnih.gov These studies have shown that upon heating, the α-FAPbI₃ phase nucleates heterogeneously and then propagates diffusionally. acs.orgnih.gov This propagation is not random; it occurs preferentially along the ⟨0001⟩ direction of the δ-FAPbI₃ crystal structure. acs.orgnih.gov
The underlying reason for this preferential direction is attributed to the lower activation energy for the phase transition along the face-sharing direction of the PbI₆ octahedra in the δ-phase. acs.orgnih.gov In contrast, the propagation of the α-phase is much slower along the perpendicular ⟨12̅10⟩ direction. acs.org This anisotropic nature of the phase transition has important implications for the preparation of high-quality FAPbI₃ thin films for solar cell applications, as thermal annealing is a critical step to convert the inactive δ-phase to the photoactive α-phase. acs.org
Impact of Cation and Halide Engineering on this compound Crystal Symmetry and Stability
The crystal symmetry and stability of formamidinium lead iodide (FAPbI₃) perovskites can be significantly influenced by cation and halide engineering. This involves the intentional incorporation of different cations at the A-site and halides at the X-site of the ABX₃ perovskite structure.
The introduction of chloride ions has been shown to have a stabilizing effect. Chloride substitution into an iodide lattice site is energetically favorable, which is attributed to the increased bond strength between chloride and lead (Cl⁻···Pb²⁺) compared to the iodide-lead bond (I⁻···Pb²⁺). rsc.org This can help to stabilize the desired perovskite phase.
Co-Doping with Methylammonium (MA), Cesium (Cs), and Rubidium (Rb) Cations
A common strategy to enhance the stability of FAPbI₃ is to create mixed-cation perovskites by incorporating smaller cations such as methylammonium (MA⁺), cesium (Cs⁺), and rubidium (Rb⁺). researchgate.net The rationale behind this approach is to tune the Goldschmidt tolerance factor to be closer to the ideal value of 1, which promotes a more stable cubic perovskite structure.
The addition of MA⁺ to FAPbI₃ can help to stabilize the α-phase. rsc.org However, the incorporation of MA⁺ can also lead to lattice distortion and an increase in the band gap. rsc.org
Doping with inorganic cations like cesium has also been investigated as a method to improve stability. researchgate.net In methylammonium lead iodide, cesium doping has been shown to enhance device stability. researchgate.netelsevierpure.com Density functional theory calculations suggest that cesium dopants can strengthen the Coulombic interactions within the perovskite lattice, thereby stabilizing the structure. researchgate.net Similarly, high levels of chloride doping in cesium lead iodide have been demonstrated to stabilize the perovskite phase. nih.gov The co-doping of FAPbI₃ with a combination of these cations is a promising avenue for developing highly stable and efficient perovskite solar cells.
Role of Chloride Anion Incorporation in Stabilizing the Alpha-Phase
The incorporation of chloride anions (Cl⁻) into the formamidinium lead iodide (FAPbI₃) crystal lattice is a widely recognized strategy to enhance the stability of its photoactive α-phase. rsc.orgrsc.org Pure FAPbI₃ tends to transition from the desired black, cubic α-phase to a yellow, hexagonal non-perovskite δ-phase at room temperature, which is detrimental to its performance in optoelectronic devices. rsc.orgrsc.org The introduction of chloride, often through additives like methylammonium chloride (MACl) or 5-ammonium valeric acid chloride (5-AVACl), has been shown to suppress the formation of this undesirable δ-phase. rsc.orgrsc.org
The stabilizing effect of chloride is multifaceted. Studies have shown that even small amounts of chloride can significantly improve the quality of the perovskite film, leading to larger grain sizes and reduced non-radiative recombination. rsc.orgrsc.org For instance, the addition of 5-AVACl has been observed to initiate the formation of the α-phase even before annealing, highlighting its potent role in directing the crystallization process. rsc.orgrsc.org Furthermore, theoretical calculations suggest that chloride incorporation can favor the growth of moisture-stable (111) crystal facets. rsc.org While the exact mechanisms are still under investigation, it is clear that chloride plays a crucial role in the kinetic and thermodynamic landscape of FAPbI₃ formation, ultimately favoring the desired photoactive phase. researchgate.netresearchgate.net
Research has also explored the use of various chloride-based additives to stabilize the α-phase. researchgate.net For example, propylammonium chloride (PACl) has been studied as an alternative to the more common MACl. rsc.org The larger ionic radius of the propylammonium cation (PA⁺) is thought to lead to passivation of the grain boundaries rather than substitution within the lattice. rsc.org This demonstrates that the choice of the accompanying cation in the chloride salt can also influence the stabilization mechanism.
The table below summarizes the effect of different chloride additives on the phase stability of FAPbI₃.
| Additive | Observation | Reference |
| Methylammonium chloride (MACl) | Induces p orbital localization of I⁻, enhancing α-phase stability through stronger interactions between FA⁺ and I⁻. | rsc.org |
| 5-Ammonium valeric acid chloride (5-AVACl) | Stabilizes the photoactive α-phase, suppresses δ-phase formation, increases grain size, and reduces non-radiative recombination. | rsc.orgrsc.org |
| Propylammonium chloride (PACl) | Improves both the power conversion efficiency and stability of the α-phase compared to MACl. | rsc.org |
| Cesium chloride (CsCl) | Effectively stabilizes the cubic FAPbI₃ structure. | researchgate.net |
Influence on Goldschmidt Tolerance Factor
The Goldschmidt tolerance factor (t) is a critical empirical indicator used to predict the stability of perovskite crystal structures. For an ideal cubic perovskite structure, the tolerance factor should be close to 1.0, with values between 0.8 and 1.0 generally considered favorable. researchgate.net The tolerance factor is calculated using the ionic radii of the constituent ions.
Formamidinium lead iodide (FAPbI₃) has a tolerance factor that is slightly larger than ideal, which contributes to its inherent instability and tendency to form the non-perovskite δ-phase. researchgate.net The larger ionic radius of the formamidinium (FA⁺) cation (253 pm) compared to the methylammonium (MA⁺) cation (217 pm) results in a tolerance factor closer to 1 for FAPbI₃, which is generally favorable for crystal symmetry. rsc.org However, this also makes the structure susceptible to distortion.
The table below illustrates the ionic radii of the relevant ions.
| Ion | Ionic Radius (pm) |
| Formamidinium (FA⁺) | 253 |
| Lead (Pb²⁺) | 119 |
| Iodide (I⁻) | 220 |
| Chloride (Cl⁻) | 181 |
The strategic use of mixed cations and halides to manipulate the tolerance factor is a key approach in designing stable and efficient perovskite materials. pnas.org
Effects on Lattice Stress and Bond Character
The incorporation of chloride anions into the formamidinium lead iodide lattice has a significant impact on both lattice stress and the nature of the chemical bonds within the perovskite structure. The substitution of the larger iodide ions with smaller chloride ions induces a contraction of the crystal lattice. researchgate.net This lattice contraction can introduce compressive strain, which has been proposed to be a key factor in enhancing the phase stability of the perovskite film. researchgate.net
Furthermore, studies have shown that chloride additives can influence the crystallization kinetics, leading to the formation of perovskite films with higher crystallinity and fewer defects. bohrium.comrsc.org The reduction of microstrain at the perovskite surface through treatments with alkali metal chlorides has been shown to enhance stability against moisture. researchgate.net While the precise role of chloride in modifying the bond character and its direct correlation with enhanced stability are complex and still areas of active research, it is evident that its inclusion plays a critical role in mitigating lattice stress and promoting a more robust and stable perovskite structure.
Electronic Structure and Charge Carrier Dynamics in Formamidinium Lead Chloride Iodide Perovskites
The electronic behavior of formamidinium lead chloride iodide is fundamental to its performance in optoelectronic devices. This section explores its electronic band structure and the influence of external factors and compositional changes.
Electronic Band Structure Investigations of this compound.researchgate.netnih.gov
Formamidinium lead iodide (FAPbI3) in its photoactive α-phase possesses a cubic perovskite structure. nih.gov This structure consists of a framework of corner-sharing PbI6 octahedra, with the formamidinium (FA+) cations occupying the 12-fold coordination sites within this framework. nih.gov The electronic band structure of this material is characterized by a direct bandgap of approximately 1.42 eV. nih.gov The valence band maximum (VBM) and conduction band minimum (CBM) are highly dispersive, which is a favorable characteristic for efficient charge transport. nih.gov
The electronic structure of mixed halide perovskites, such as FA₀.₈₃Cs₀.₁₇PbI₃₋ₓBrₓ, has been investigated using techniques like ultraviolet photoelectron spectroscopy (UPS) and UV-Vis-NIR absorption spectroscopy. researchgate.net These studies reveal that as the bromine content (x) increases, the bandgap of the material also increases. researchgate.net UPS measurements have also confirmed the n-type nature of these compositions. researchgate.net The band edges of lead-halide perovskites are primarily composed of contributions from the lead metal and the halide anions. nih.gov In contrast, the formamidinium cation's states are situated far from the valence and conduction band edges. nih.gov
Band Gap Energy and Tuning Mechanisms (e.g., Pressure, Compositional Variation).nih.govox.ac.ukresearchgate.netnih.gov
The bandgap of formamidinium-based perovskites can be intentionally modified through several methods, primarily by compositional variation and the application of pressure.
Compositional Variation:
Halide Mixing: The most common approach to tune the bandgap is by mixing different halides (iodide, bromide, and chloride) in the perovskite structure. wikipedia.org Substituting iodide with the smaller bromide or chloride ions leads to a blue shift in the absorption edge and an increase in the bandgap. nih.gov For instance, in mixed-halide FAPb(BryI1–y)3 perovskites, the bandgap can be tuned by altering the bromide content (y). ox.ac.ukresearchgate.net This tunability is crucial for applications such as color-tunable light-emitting diodes and tandem solar cells. ox.ac.ukresearchgate.net Similarly, in FA₀.₈₃Cs₀.₁₇PbI₃₋ₓBrₓ, increasing the bromine content (x) systematically increases the bandgap. researchgate.net
Cation Mixing: While the A-site cation (formamidinium) has a less direct impact on the band edges compared to the halides, mixing different cations can influence the crystal structure and, consequently, the bandgap. rsc.org
Pressure:
The application of external pressure provides another effective means to engineer the bandgap of formamidinium lead iodide perovskites. Studies on FAPbI₃ nanocrystals have demonstrated a wide range of bandgap tunability, from 1.44 eV to 2.17 eV, under pressures ranging from 0 to 13.4 GPa. nih.gov This pressure-induced change is a result of structural transformations within the material. nih.gov
It's important to note that the thermodynamically stable phase of FAPbI₃ at room temperature is the non-perovskite δ-phase, which has a wide bandgap of about 2.4 eV and is not photoactive. nih.gov The desired α-phase, with its lower bandgap, is metastable and prone to transitioning to the δ-phase, especially in the presence of humidity or excess photogenerated holes. nih.gov
Influence of Halide Mixing on Optical Absorption Characteristics.
Introducing bromide into the formamidinium lead iodide lattice leads to a continuous blue shift of the absorption edge. nih.gov This is a direct consequence of the increasing bandgap with higher bromide content. This tunability allows for the creation of materials that absorb light across different regions of the solar spectrum, which is particularly advantageous for the fabrication of tandem solar cells. acs.org
For example, in the mixed-halide system FAPb(BryI1–y)3, increasing the bromide fraction (y) results in a systematic shift of the photoluminescence peak to higher energies, indicating a wider bandgap. researchgate.net This ability to fine-tune the optical properties is a key reason for the intense research interest in these materials. researchgate.net
Charge Carrier Generation and Recombination Dynamics in this compound.ox.ac.ukrsc.orgcnr.itbohrium.com
The efficiency of optoelectronic devices based on this compound is largely dictated by the dynamics of charge carrier generation, transport, and recombination. Understanding these processes is crucial for optimizing material performance.
Photoluminescence Lifetime Studies.ox.ac.ukrsc.orgbohrium.comresearchgate.netsemanticscholar.org
Photoluminescence (PL) lifetime measurements are a powerful tool for probing charge carrier recombination dynamics. Longer PL lifetimes generally indicate lower defect densities and reduced non-radiative recombination losses.
In formamidinium lead iodide (FAPbI₃) films, the PL lifetime can be significantly influenced by the precursor chemistry and processing conditions. For instance, FAPbI₃ films prepared from a precursor mixture of formamidinium iodide (FAI) and HPbI₃ have been shown to exhibit lifetimes as long as 439 ns at room temperature, suggesting a low number of defects. researchgate.net
The introduction of additives can also impact the carrier lifetime. For example, treating FAPbI₃-based films with methylammonium (B1206745) chloride (MACl) has been shown to increase the carrier lifetime to as long as 2.3 μs, indicating a reduction in defect states and suppressed non-radiative recombination. acs.org
Temperature-dependent PL studies reveal further insights into the recombination mechanisms. At low temperatures, the emission from FAPbI₃ films often shows two distinct peaks, which are attributed to the recombination of free excitons and bound excitons. researchgate.net The exciton (B1674681) binding energy, a measure of the Coulombic attraction between an electron and a hole, has been estimated to be around 8.1 meV and 18 meV for the high- and low-temperature phases of FAPbI₃, respectively. researchgate.net
Non-Radiative Recombination Pathways.ox.ac.ukcnr.it
In formamidinium-based perovskites, non-radiative recombination can be influenced by several factors, including the presence of defects, halide composition, and the application of an electric field.
Defect-Assisted Recombination: Trap states, which can arise from crystalline defects, are a primary source of non-radiative recombination. Strategies to reduce these defects, such as surface passivation, are crucial for improving device performance. acs.org
Halide Alloying: The introduction of small amounts of bromide into FAPbI₃ has been shown to deactivate deep trap levels associated with interstitial iodide defects. cnr.it This leads to a reduction in non-radiative recombination and an increase in the photoluminescence quantum yield (PLQY). cnr.it Specifically, PLQY values have been observed to increase from 20.7% for pure FAPbI₃ to 28.4% for a composition with a small bromine content. cnr.it
Electric Field Effects: The application of an electric field can suppress non-radiative recombination in formamidinium lead triiodide. researchgate.netnih.gov This effect is correlated with lattice strain and can lead to a significant increase in the open-circuit voltage of solar cells. nih.gov
Studies on mixed-halide perovskites of the type FAPb(BryI1–y)3 have shown that the bimolecular and Auger recombination rate constants, which are higher-order recombination processes, are strongly correlated with the bromine content. ox.ac.uk This suggests a direct link between the electronic structure and the non-radiative recombination dynamics. ox.ac.uk
Charge Transport Mechanisms and Mobility in this compound.nih.govrsc.orgbohrium.comresearchgate.netsemanticscholar.org
Efficient charge transport is essential for high-performance solar cells and other optoelectronic devices. The charge carrier mobility, which is a measure of how quickly charge carriers can move through the material, is a key parameter in this regard.
In formamidinium lead iodide perovskites, charge transport is influenced by factors such as the material's composition, crystal structure, and temperature.
Mobility in FAPbI₃: At room temperature, the charge carrier mobility of FAPbI₃ has been determined to be around 2.5 cm²/(V·s) using pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) measurements. acs.orgnih.gov Other studies using terahertz spectroscopy have reported higher values of around 27 cm²/(V·s). nih.govmanchester.ac.ukepa.gov These variations can be attributed to differences in measurement techniques and sample preparation.
Influence of Halide Composition: In mixed-halide systems like FAPb(BryI1–y)3, the charge carrier mobility is dependent on the crystalline phase disorder. nih.govmanchester.ac.ukepa.gov FAPbBr₃ and FAPbI₃ exhibit mobilities of 14 and 27 cm² V⁻¹ s⁻¹, respectively. nih.govmanchester.ac.ukepa.gov Density-functional theory calculations have suggested that small concentrations of bromide substitutions at equatorial sites can increase electronic transport, while full halide substitution with either chloride or bromide can decrease it. researchgate.net
Temperature Dependence: The charge carrier mobility in FAPbI₃ increases at lower temperatures, following a phonon scattering behavior (μ ∼ T⁻¹·⁵). nih.gov This indicates that interactions between charge carriers and optical phonons (Fröhlich interactions) are a dominant scattering mechanism. acs.orgtudelft.nl Unlike methylammonium lead iodide (MAPbI₃), FAPbI₃ does not show abrupt changes in mobility at the low-temperature β/γ phase transition. tudelft.nlresearchgate.net This difference is attributed to the reduced rotational freedom and smaller dipole moment of the formamidinium cation compared to the methylammonium cation. nih.govtudelft.nlresearchgate.net
Electron and Hole Diffusion Lengths
The distance that charge carriers can travel before recombination, known as the diffusion length, is a critical factor for efficient charge collection in solar cells. In formamidinium-based perovskites, these diffusion lengths are notably long. Photoluminescence measurements have indicated that the charge carrier diffusion length in formamidinium lead halide (FAPbX₃) perovskites is significantly longer than in their methylammonium (MAPbX₃) counterparts. acs.orgresearchgate.net
While specific values can vary based on film thickness and composition, studies on mixed-halide perovskites have reported diffusion lengths exceeding 1 micrometer. researchgate.net Generally, in many halide perovskites, the hole diffusion length (Lp) tends to be larger than the electron diffusion length (Ln). researchgate.net This disparity underscores the importance of designing device architectures that can effectively extract both types of charge carriers. The long diffusion distances are a primary contributor to the high efficiency observed in perovskite solar cells. aps.org
Experimental Values of Diffusion Coefficients and Diffusion Lengths for Perovskite Structures
| Carrier Type | Diffusion Coefficient (D) (cm²/s) | Diffusion Length (L) (μm) | Reference |
|---|---|---|---|
| Electron | 0.18 | ~1.7 | researchgate.net |
| Hole | 2.3 | ~6.3 | researchgate.net |
| Electron (in thinner film) | 0.06 | 0.273 | researchgate.net |
Temperature Dependence of Charge Carrier Mobility
The charge carrier mobility in formamidinium lead iodide (FAPbI₃) exhibits a distinct relationship with temperature. Studies utilizing microwave conductivity measurements have shown that the mobility in FAPbI₃ increases as the temperature decreases, following a phonon scattering behavior described by the relationship μ ∼ T⁻¹⁵. acs.orgosti.govlanl.gov This trend is characteristic of classic semiconductors where acoustic phonon-electron scattering is the dominant scattering mechanism. acs.org
A significant observation is the absence of abrupt changes in mobility and lifetime at the low-temperature β/γ phase transition, a phenomenon that is present in methylammonium lead iodide (MAPbI₃). acs.orgosti.gov This difference is attributed to the reduced rotational freedom and smaller dipole moment of the formamidinium cation compared to the methylammonium cation. acs.orgresearchgate.net The persistent rotational freedom of the FA cation in the orthorhombic phase prevents the formation of charged domains that would otherwise cause a sudden increase in mobility at the phase transition. acs.orgresearchgate.net This property contributes to the more stable temperature-dependent performance of FAPbI₃-based devices.
Temperature Dependence of Charge Carrier Mobility in FAPbI₃
| Temperature Range | Mobility Behavior | Governing Mechanism | Reference |
|---|---|---|---|
| Room Temperature to Low Temperature | Increases with decreasing temperature (μ ∼ T⁻¹⁵) | Acoustic phonon scattering | acs.orgosti.gov |
| Across β/γ phase transition | No abrupt changes | Reduced rotational freedom of FA cation | acs.org |
Polaron Formation and Transport Models (NSPT, OLPT)
In lead-halide perovskites, charge carriers can couple with the surrounding lattice to form quasiparticles known as polarons. The formation of large polarons is believed to play a role in protecting charge carriers from scattering and recombination, thus contributing to the material's excellent optoelectronic properties. Experimental studies using terahertz time-domain spectroscopy have determined that in FAPbI₃, polaron formation is a very fast process, occurring within approximately 400 femtoseconds. This formation time is notably independent of temperature, suggesting that the process is primarily governed by the inorganic lattice rather than the organic cation.
The transport of these polarons is a complex topic. While it is widely accepted that interactions between charge carriers and polar optical phonons (Fröhlich interactions) are a primary determinant of charge carrier mobilities, simple models are often insufficient to accurately predict these values. acs.org Theoretical frameworks such as the Non-equilibrium Statistical Polaron Theory (NSPT) and the Off-diagonal Large Polaron Theory (OLPT) have been developed to provide a more detailed understanding of polaron transport in various materials. However, specific applications and detailed studies of the NSPT and OLPT models for this compound are not extensively documented in the current body of research. The dominant theoretical approaches for this material currently revolve around Density Functional Theory (DFT) to model polaron formation and Fröhlich interaction models to describe carrier scattering. acs.orgresearchgate.net
Interface Engineering and Charge Injection/Extraction in this compound Devices
The interfaces between the perovskite absorber layer and the charge transport layers are critical for efficient device operation. Proper engineering of these interfaces is essential for facilitating the injection and extraction of charge carriers while minimizing recombination losses.
Passivation of Interfaces for Enhanced Charge Collection
Defects at the surfaces and grain boundaries of formamidinium lead iodide films can act as traps for charge carriers, leading to non-radiative recombination and reduced device efficiency. Interface passivation is a key strategy to mitigate these defects. A variety of materials and techniques have been employed for this purpose.
For instance, the introduction of additional iodide ions during perovskite formation can decrease the concentration of deep-level defects. researchgate.net Surface treatment with quaternary ammonium (B1175870) halides has also been shown to effectively passivate ionic defects. One notable example is the use of caesium iodide (CsI) as a surface passivant, which has been demonstrated to boost power conversion efficiency and enhance the operational stability of devices. Another approach involves using organic halide salts like phenethylammonium iodide (PEAI) to passivate surface defects and reduce non-radiative recombination. Theoretical studies based on first-principles calculations have suggested that even small molecules like benzene (B151609) can effectively passivate certain deep-level defects, such as FA-interstitial and Pb-interstitial defects, through charge transfer. The use of 1-butyl-3-methylimidazolium methanesulfonate (B1217627) as a precursor additive has been shown to enable in-situ dual-interface passivation, reducing non-radiative recombination and promoting more efficient charge extraction.
Electron and Hole Transport Layer Optimization
The selection and optimization of the electron transport layer (ETL) and hole transport layer (HTL) are crucial for achieving efficient charge separation and transport. The energy levels of these layers must be well-aligned with the perovskite's energy bands to ensure favorable charge extraction.
For the ETL, materials like titanium dioxide (TiO₂), tin dioxide (SnO₂), and zinc oxide (ZnO) are commonly used. Density functional theory studies have shown that the electron mobility in TiO₂ is slightly higher than that of the FAPbI₃ carriers, making it a suitable ETL. Furthermore, materials like tantalum pentoxide (Ta₂O₅) and bismuth(III) oxide (Bi₂O₃) have been identified as promising alternative ETL materials. The use of ZnO nanorods as an ETL can be enhanced by incorporating polyvinylpyrrolidone (B124986) (PVP), which improves the infiltration of the perovskite into the nanostructure and increases electrical conductivity.
On the hole transport side, various organic and inorganic materials are employed. Theoretical investigations on lead-free formamidinium tin iodide solar cells have explored materials like copper(I) thiocyanate (B1210189) (CuSCN), copper(I) oxide (Cu₂O), and the polymer P3HT as effective HTLs. Modifying the interface between the HTL and the perovskite, for example with phenethylammonium iodide (PEAI) on a NiOₓ HTL, can passivate defects and reduce recombination at this critical junction. The introduction of a methylammonium chloride (MACl) additive has been found to facilitate the formation of a chloride-containing wide-bandgap interlayer at the FAPbI₃/TiO₂ interface, which can block holes and aid in electron injection.
Defect Chemistry and Passivation Strategies in Formamidinium Lead Chloride Iodide Perovskites
Intrinsic Defect Identification and Characterization in Formamidinium Lead Chloride Iodide
First-principles calculations have revealed that formamidinium-related defects, such as the formamidinium vacancy (VFA), formamidinium interstitial (FAᵢ), and iodine-for-formamidinium antisite (IFA), possess significantly lower formation energies in FAPbI₃ compared to their methylammonium (B1206745) equivalents in MAPbI₃. rsc.org Of particular concern are the antisite defects FAᵢ and IFA, which are predicted to create deep energy levels within the band gap. rsc.org These deep-level defects can act as non-radiative recombination centers, which are detrimental to the performance of photovoltaic devices by reducing carrier lifetimes and open-circuit voltages. rsc.org
Halide Vacancies (Iodine, Chloride) and Interstitials
Halide-related defects, particularly those involving iodine, are among the most prevalent and impactful intrinsic defects in formamidinium lead iodide perovskites. Iodine vacancies (VI) are a predominant defect type within the material. mdpi.com The iodine vacancy is typically considered a shallow donor, with a charge transition level located near the conduction band minimum. chalmers.se
However, the presence and mobility of iodine vacancies and interstitials (Iᵢ) have significant consequences beyond their electronic impact. Comprehensive first-principles calculations have shown that the presence of both positively charged iodine vacancies (VI⁺) and negatively charged iodine interstitials (Iᵢ⁻) can substantially lower the activation energy barrier for the undesirable phase transition of the photoactive black α-phase FAPbI₃ to the inactive yellow δ-phase. nih.gov This accelerated degradation pathway highlights the critical importance of controlling halide defect concentrations. nih.gov The mobility of these ionic defects under an electric field is also linked to issues like photocurrent hysteresis and operational instability in solar cell devices. ucla.edu
The introduction of chloride as an alloying element can influence the formation energies of these defects. Alloying iodide with chloride has been shown to increase the formation energy of interstitial defects, which can contribute to longer carrier diffusion lengths. acs.org
Lead-Related Defects
Lead vacancies (VPb) and lead interstitials (Pbᵢ) are also significant intrinsic defects in the formamidinium lead halide system. ucla.edu Similar to iodine vacancies, lead vacancies (specifically VPb²⁻) have been found to decrease the activation energy for the detrimental α-to-δ phase transition. nih.gov
The impact of lead-related defects is particularly pronounced at the material's surface. On surfaces terminated with a layer of lead iodide (PbI₂), lead interstitial (Pbᵢ) defects can form deep-level, stable charge traps that can limit the material's optoelectronic performance. acs.orgnih.gov Some studies have also pointed to the formation of metallic lead (Pb⁰) within the perovskite layer, which can act as a recombination center. mdpi.com
Surface Defect Formation Mechanisms in this compound Thin Films
The surfaces and grain boundaries of polycrystalline this compound thin films are critical regions where defect formation can significantly impact device performance. The degradation of these films can be initiated by the pyrolytic fragmentation of the formamidinium (FA⁺) cation during thermal processing, leading to the formation of detrimental by-products. rsc.org
Influence of Surface Termination on Defect Tolerance
The atomic composition of the terminating surface layer of the perovskite crystal has a profound influence on its stability and tolerance to defect formation. First-principles calculations have been used to study various surface terminations, including PbI₂, FAI, I, and PbI, to understand their relative stabilities and defect properties. acs.org
The PbI₂-terminated surface is also found to be relatively stable. acs.orgnih.gov However, this termination is more susceptible to the formation of certain deep-level defects, such as FA interstitials and Pb interstitials, which can act as effective charge-trapping sites and limit optoelectronic performance. acs.orgnih.govresearchgate.net
| Surface Termination | Relative Stability | Key Defect Characteristics | Reference |
|---|---|---|---|
| FAI | Most stable, lowest surface energy | High defect tolerance, shallow charge transition levels | acs.orgnih.govresearchgate.net |
| PbI₂ | Relatively stable | Can host deep-level defects (FAᵢ, Pbᵢ) that act as charge traps | acs.orgnih.govresearchgate.net |
| PbI and I | Higher surface energies | Lower defect formation energies (less stable against defect formation) | acs.org |
Strategies for Defect Passivation in this compound
To counteract the negative effects of intrinsic and surface defects, various passivation strategies have been developed. The primary goal of these strategies is to neutralize or eliminate defect states, thereby reducing non-radiative recombination and enhancing the stability of the perovskite material. ucla.edunih.gov
One effective approach involves the use of chemical additives that can interact with and passivate specific defect sites. For instance, multifunctional amidino-based additives like 4-amidinobenzamide (B8763389) hydrochloride have been shown to passivate iodine vacancies. nih.gov This is achieved through the formation of hydrogen bonds between the additive and iodide anions, as well as coordination bonds between the additive's carbonyl group and undercoordinated Pb²⁺ cations. nih.gov Another strategy involves introducing a hexagonal polytype (6H) perovskite phase into the standard cubic (3C) FAPbI₃ structure, which has been found to effectively intervene with the dominant halide vacancy (VI⁺) defect sites. sciencedaily.com Surface treatments with small molecules, such as benzene (B151609), have also been proposed to passivate deep interstitial defects on PbI₂-terminated surfaces through charge transfer. acs.orgnih.gov
Role of Chloride and Other Halide Additives in Defect Reduction
The use of halide additives, particularly chloride, is a widely adopted and effective strategy for defect management and improving the quality of formamidinium lead iodide perovskite films. researchgate.netwikipedia.org Incorporating a small amount of chloride into the perovskite lattice can increase the formation energy of interstitial defects, which is beneficial for device performance. acs.orgmdpi.com
Methylammonium chloride (MACl) is a frequently used additive in the fabrication of FAPbI₃ films. rsc.org Research shows that MACl treatment can have a profound impact on reducing microstructural defects, such as voids, at the critical buried interface between the perovskite and the charge transport layer. nih.gov During the annealing process of the perovskite film, the MACl facilitates the crystalline growth of the FAPbI₃ phase before volatilizing from the film. rsc.org This transient role helps in forming a higher quality crystal structure with fewer defects.
Other halide-containing passivating agents have also been explored. Organic halide salts like 4-chlorobenzylammonium chloride and 4-chlorobenzylammonium bromide have been investigated for their ability to passivate both the surface and the bulk of the perovskite film. researchgate.net The bulky organic cation can passivate the surface, while the smaller halide ions (Cl⁻ or Br⁻) can diffuse into the bulk to heal halide vacancies. researchgate.net Furthermore, the incorporation of bromide (Br) is known to help in reducing the formation of deep trap states within the perovskite's band gap. researchgate.net
| Passivation Strategy/Additive | Target Defect(s) | Mechanism | Reference |
|---|---|---|---|
| 4-amidinobenzamide hydrochloride | Iodine vacancies (VI), undercoordinated Pb²⁺ | Hydrogen bonding with I⁻, coordination with Pb²⁺ | nih.gov |
| Hexagonal (6H) phase incorporation | Halide vacancies (VI⁺) | Intervenes with the dominant defect site | sciencedaily.com |
| Methylammonium chloride (MACl) | Microstructural defects (voids), general crystal quality | Facilitates crystalline growth during annealing | rsc.orgnih.gov |
| 4-chlorobenzylammonium halides | Surface and bulk defects | Surface passivation by bulky cation, bulk passivation by halide diffusion | researchgate.net |
| Bromide (Br⁻) additives | Deep trap states | Reduces the formation of deep-level defects | researchgate.net |
| Benzene | FAᵢ and Pbᵢ on PbI₂-terminated surface | Electron donation to the surface defect via charge-transfer | acs.org |
Organic Cation Additives for Surface Modification and Passivation
One effective approach involves the use of bulky organic cations to passivate the perovskite surface. For instance, studies on mixed-halide perovskites have shown that treating the primary perovskite layer with solutions containing larger organic ammonium (B1175870) halides can significantly enhance performance. Research into chloride-iodide based perovskites, specifically those composed of formamidinium (FA) and methylammonium (MA), has demonstrated the effectiveness of passivators like 4-chlorobenzylammonium chloride and 4-chlorobenzylammonium bromide. pv-magazine.com These molecules passivate the perovskite in two ways: the bulky organic cation (4-chlorobenzylammonium) resides at the surface, mitigating interfacial defects, while the smaller halide ions (Cl⁻ and Br⁻) can diffuse into the bulk of the film to passivate atomic vacancies. pv-magazine.com A combination of 75% 4-chlorobenzylammonium chloride and 25% 4-chlorobenzylammonium bromide was found to increase the power conversion efficiency (PCE) of a (FA₀.₆MA₀.₄)Pb(I₀.₉Cl₀.₁)₃ solar cell from 18.31% to 21.0%. pv-magazine.com
Another important class of additives is guanidinium (B1211019) (GA). The guanidinium cation [C(NH₂)₃]⁺ has an ionic radius that is too large to be incorporated into the 'A' site of the 3D perovskite lattice without causing significant distortion. mdpi.comrsc.org However, when used as an additive, it can reside at grain boundaries and surfaces, effectively passivating defects. mdpi.com In studies on methylammonium lead iodide chloride (CH₃NH₃PbI₃-ₓClₓ), the addition of guanidinium iodide was found to improve open-circuit voltages and short-circuit current densities by reducing carrier recombination. mdpi.com This suggests that GA cations can passivate defects, leading to improved photovoltaic performance.
The table below summarizes the impact of specific organic cation additives on the performance of formamidinium-based mixed-halide perovskite solar cells.
| Additive/Passivator | Perovskite Composition | Key Finding | Resulting PCE | Reference |
| Guanidinium Iodide (GAI) & Formamidinium Iodide (FAI) | CH₃NH₃PbI₃-ₓClₓ | Improved Jsc, Voc, and FF; suppression of pinholes. | Not specified | mdpi.com |
| 4-chlorobenzylammonium chloride (75%) & 4-chlorobenzylammonium bromide (25%) | (FA₀.₆MA₀.₄)Pb(I₀.₉Cl₀.₁)₃ | Passivation of bulk and surface defects, reducing ion migration effects. | 21.0% | pv-magazine.com |
| Methylammonium Chloride (MACl) | Formamidinium-based | Treatment overcomes void formation at the buried perovskite-HTL interface, reducing defects and extending carrier lifetime. | Not specified | nih.gov |
Effect of Dimensionality Control on Defect Density
Controlling the dimensionality of the perovskite structure at the surface or grain boundaries is a powerful technique for reducing defect density and enhancing environmental stability. This is typically achieved by introducing a large, bulky organic cation that cannot fit into the 3D perovskite lattice, leading to the formation of a lower-dimensional (2D) perovskite layer on top of the 3D bulk material. rsc.orgnih.gov
These 2D layers, often of the Ruddlesden-Popper phase ((A')₂(A)ₙ₋₁PbₙX₃ₙ₊₁), act as a passivation shell. rsc.org The hydrophobic nature of the large organic spacer cations (A'), such as n-butylammonium (BA⁺) or n-octylammonium (OA⁺), provides a barrier against moisture, improving the device's long-term stability. rsc.org Crucially, this 2D layer effectively passivates surface defects on the underlying 3D perovskite. The spare lead iodide (PbI₂) that often precipitates at grain boundaries and surfaces can react with the bulky organic ammonium halide to form these 2D structures, healing defects and reducing non-radiative recombination pathways. rsc.org
The formation of these quasi-2D/3D structures has been shown to:
Reduce Surface Defects: The 2D layer effectively "caps" the 3D perovskite, passivating halide vacancies and undercoordinated Pb²⁺ ions. rsc.org
Inhibit Ion Migration: The dense 2D layer can act as a barrier, suppressing the migration of mobile ions within the 3D perovskite, a known cause of current-voltage hysteresis and degradation.
Improve Charge Extraction: While the 2D layer is typically more insulating than the 3D perovskite, a carefully engineered structure with a graded dimensionality (where 'n' in the 2D formula gradually increases) can facilitate efficient charge transfer from the 3D bulk to the charge transport layers. nih.gov
For example, a study using mixed n-butylammonium iodide (BAI) and n-octylammonium iodide (OAI) as a passivating agent on a 3D perovskite demonstrated that the 2D layer formed on top reduced the presence of unreacted PbI₂ and led to larger grain sizes in the underlying film. rsc.org This strategy provides a dual benefit of defect passivation and enhanced stability.
Impact of Defects on Charge Carrier Dynamics and Device Performance Parameters
Defects within the this compound perovskite structure, whether point defects in the bulk or surface defects at interfaces, have a direct and detrimental impact on charge carrier dynamics. They act as trapping sites and non-radiative recombination centers, which fundamentally limit the efficiency and voltage of photovoltaic devices. nih.govrsc.org
The presence of defects introduces electronic states within the bandgap of the perovskite. 'Shallow' defects have energy levels close to the conduction or valence bands and may temporarily trap and release carriers without causing significant recombination. However, 'deep-level' defects, with energies near the middle of the bandgap, are particularly harmful as they efficiently capture both electrons and holes, leading to their annihilation before they can be extracted as current. nih.govrsc.org The concentration of these deep-level defects must be minimized to achieve high-performance solar cells. nih.gov
Defect-Mediated Recombination
The primary mechanism for non-radiative loss in perovskite solar cells is defect-mediated recombination, often described by the Shockley-Read-Hall (SRH) model. nih.govyoutube.com In this process, a free electron is captured by a defect state within the bandgap, and subsequently, a free hole is captured by the same defect, resulting in the recombination of the pair without the emission of a photon. The energy is instead lost as heat through lattice vibrations (phonons).
Common defects in this compound that act as SRH recombination centers include:
Halide Vacancies (V_I⁺, V_Cl⁺): Missing iodide or chloride ions leave behind an effective positive charge and create deep trap states. Iodide vacancies are considered one of the most prevalent and mobile defects. nih.govnih.gov
Lead-Iodide Antisite Defects (Pb_I, I_Pb): A lead ion occupying an iodide site or vice versa creates significant lattice distortion and deep-level traps.
Undercoordinated Lead Ions (Pb²⁺): Often found at surfaces and grain boundaries, these ions act as Lewis acids and are potent sites for electron trapping.
Interstitial Defects (I_i⁻): Extra iodine atoms in the lattice can also introduce states that facilitate recombination. rsc.org
Influence on Carrier Lifetimes and Diffusion Lengths
The charge carrier lifetime (τ) and diffusion length (L) are critical parameters that quantify the quality of a semiconductor material for photovoltaic applications. The carrier lifetime is the average time a photogenerated electron-hole pair exists before recombining, while the diffusion length is the average distance a carrier can travel before recombining. Long lifetimes and diffusion lengths are essential for charge carriers to be efficiently extracted from the perovskite layer.
Defects act as the primary limit on both of these parameters through non-radiative recombination. A high density of defects leads to a high SRH recombination rate, which in turn causes a short carrier lifetime. The relationship is often expressed as:
τ_nr = 1 / (σ * v_th * N_t)
where τ_nr is the non-radiative lifetime, σ is the capture cross-section of the defect, v_th is the thermal velocity of the carriers, and N_t is the density of trap states.
Consequently, a shorter lifetime directly results in a shorter diffusion length, as described by the equation:
L = √(D * τ)
where D is the diffusion coefficient, which is related to the charge carrier mobility (μ).
The table below presents charge carrier dynamics data for formamidinium lead mixed-halide perovskites, illustrating the high mobilities and diffusion lengths achievable in these materials, which are nonetheless sensitive to composition and defect density.
| Perovskite Composition | Charge Carrier Mobility (μ) (cm²V⁻¹s⁻¹) | Diffusion Length (L) (μm) | Key Finding | Reference |
| FAPbI₃ | 27 | > 1 | High mobility and long diffusion length in the pure iodide form. | nih.gov |
| FAPb(Br₀.₁₅I₀.₈₅)₃ | 20 | > 1 | Mobility decreases slightly with initial bromine incorporation. | nih.gov |
| FAPbBr₃ | 14 | > 1 | Pure bromide form shows lower mobility but still a long diffusion length. | nih.gov |
This data is for the analogous FAPb(Br_y_I_1-y_)₃ system and serves to illustrate the typical range of values and trends in formamidinium-based mixed-halide perovskites.
Stability and Degradation Mechanisms of Formamidinium Lead Chloride Iodide Perovskites
Thermodynamic and Kinetic Aspects of Formamidinium Lead Chloride Iodide Degradation
The thermal stability and decomposition pathways of formamidinium lead iodide (FAPbI3) are complex and have been the subject of extensive research. Compared to its counterpart, methylammonium (B1206745) lead iodide (MAPI), FAPI exhibits greater thermal stability. nih.govnih.gov This increased stability can be attributed to the lower acidity of the formamidinium cation. nih.govnih.gov However, the degradation processes it undergoes are intricate. nih.govnih.gov
Studies employing techniques like temperature-controlled X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have revealed multiple steps in the decomposition process. nih.govnih.gov The activation energy for the decomposition of FAPI to solid lead iodide (PbI2) has been determined to be approximately 112 ± 9 kJ/mol based on XRD data analysis using the Johnson–Mehl–Avrami–Kolmogorov (JMAK) model. nih.govacs.org Isoconversional analysis of DSC data suggests different activation energies for separate decomposition steps, with values around 205 ± 20 kJ/mol and 410 ± 20 kJ/mol. nih.govnih.gov These variations highlight the multi-faceted nature of the thermal degradation process. nih.govnih.gov
| Parameter | Value | Technique |
| Activation Energy (Decomposition to PbI2) | 112 ± 9 kJ/mol | X-ray Diffraction (JMAK model) nih.govacs.org |
| Activation Energy (1st Decomposition Step) | 205 ± 20 kJ/mol | Differential Scanning Calorimetry nih.govnih.gov |
| Activation Energy (2nd Decomposition Step) | 410 ± 20 kJ/mol | Differential Scanning Calorimetry nih.govnih.gov |
This table presents the activation energies associated with the thermal decomposition of Formamidinium Lead Iodide, as determined by different analytical techniques.
Phase Transformation to Non-Perovskite Phases (e.g., δ-FAPbI3, PbI2)
A significant challenge for FAPbI3 perovskites is their tendency to undergo phase transformations from the desired photoactive black α-phase to a non-perovskite yellow δ-phase at room temperature. nih.gov This transformation is a critical degradation pathway as the δ-phase is not photoactive. nih.gov The δ-FAPbI3 phase is a hexagonal non-perovskite structure, and its formation is a result of the inherent instability of the cubic perovskite structure at lower temperatures. nih.govresearchgate.net
The transition from the undesirable δ-phase to the functional α-phase is typically induced by thermal annealing. nih.gov Research has shown that this δ-to-α phase transition occurs preferentially along the <0001> crystallographic direction. nih.gov This anisotropic nature is attributed to the lower activation energy required for the transformation along the face-sharing direction of the PbI6 octahedra in the δ-FAPbI3 structure. nih.gov The process involves the conversion of these face-sharing octahedra into the corner-sharing octahedra characteristic of the α-phase. nih.gov
Ultimately, under various degradation scenarios, PbI2 emerges as a primary solid degradation product. researchgate.net This occurs as formamidinium iodide (FAI) volatilizes from the perovskite structure. researchgate.net
Environmental Degradation Pathways of this compound
The stability of this compound perovskites is significantly compromised by environmental factors, particularly moisture, oxygen, and light. nih.govfu-berlin.deresearchgate.net These external stressors can trigger rapid degradation, leading to the transformation of the material into non-perovskite structures and a subsequent loss of performance. nih.govfu-berlin.deresearchgate.net
Moisture-Induced Degradation: Hydrolysis and FAI Volatilization
Moisture is a key contributor to the degradation of FAPbI3. nih.govresearchgate.netnih.gov Water molecules can initiate the degradation process by dissolving formamidinium iodide (FAI) from the perovskite surface. nih.govresearchgate.netnih.gov This dissolution leads to the volatilization of both the iodide ions and the formamidinium (FA+) cations. nih.gov This process is analogous to the moisture-induced degradation observed in methylammonium lead iodide (MAPI) perovskites, where water molecules break the bonds between surface iodide and lead ions. nih.gov Although formamidinium is less polar than methylammonium, a similar mechanism of FAI removal from the surface is anticipated. nih.gov The presence of atmospheric humidity has been identified as a critical factor influencing the crystallization and thermodynamic stability of FAPbI3. nih.gov
Oxygen-Induced Degradation: Iodide Oxidation and Lead(II) Iodate (B108269) Formation
Oxygen plays a crucial role in accelerating the degradation of FAPbI3, particularly in the presence of moisture. nih.gov After FAI is removed from the surface due to interaction with water, the exposed lead-iodide-rich surface becomes susceptible to oxidation by oxygen. nih.gov This oxidation process leads to the formation of iodate species (IO3-), which then bond to the surface lead ions to form lead(II) iodate (Pb(IO3)2). nih.gov The formation of lead(II) iodate is thermodynamically favored. nih.gov This process leaves behind PbI2 vacancies, which can act as sites for further infiltration of water into the crystal structure, perpetuating the degradation cycle. nih.gov Studies on the related CH3NH3PbI3 have shown that oxygen diffusion into the perovskite film is accompanied by the photo-induced formation of highly reactive superoxide (B77818) species, which are critical to the degradation process. nih.gov
Synergistic Effects of Water and Oxygen on Degradation Kinetics
The combined presence of water and oxygen creates a synergistic effect that significantly accelerates the degradation of formamidinium-based perovskites. nih.govresearchgate.netnih.gov While exposure to moisture alone (in an inert atmosphere like N2) leads to a slower degradation rate through the dissolution of FAI, the presence of both water and oxygen dramatically speeds up the process. nih.gov The synergistic mechanism involves the initial dissolution of FAI by water, followed by the oxidation of surface iodide by oxygen to form lead(II) iodate. nih.govacs.org This creates PbI2 vacancies, which in turn facilitate further water infiltration and FAI volatilization in a continuous, iterative cycle. nih.gov This interplay between surface chemical reactions and bulk phase transformations drives the material into thermodynamically unstable regions, promoting the formation of undesirable non-perovskite phases. nih.govresearchgate.netnih.gov
Light-Induced Degradation and Phase Segregation
Light is another significant factor that can induce degradation and phase segregation in formamidinium lead halide perovskites, especially in mixed-halide compositions. acs.org Under illumination, mixed halide perovskites can reversibly separate into iodide-rich and bromide-rich domains. acs.org This light-induced phase segregation can negatively impact the performance of solar cells. nih.gov
Intrinsic Factors Affecting Stability in this compound
The inherent stability of formamidinium lead iodide (FAPbI3) perovskites, particularly the desired photoactive α-phase, is a critical challenge for their application in optoelectronic devices. repec.orgnih.gov Several intrinsic factors contribute to the degradation and phase transitions of this material. The photoactive α-phase is not thermodynamically stable at typical operating temperatures, tending to convert to the photoinactive hexagonal δ-phase. rsc.orgrsc.orgresearchgate.net This instability is influenced by the material's own properties, including the movement of its constituent ions and internal stresses within its crystal structure.
Role of Ionic Migration (FA+, I-, Cl-)
Hybrid halide perovskites are known to be mixed ionic-electronic conductors, and the migration of ions within the crystal lattice is a significant factor in their instability. nih.gov This movement of charged species, particularly under the influence of light or electric fields, can lead to changes in the material's composition and structure, ultimately causing degradation.
In formamidinium-based perovskites, several ions are mobile. The formamidinium (FA+) cation itself can migrate, although its larger size compared to methylammonium (MA+) might influence its mobility. The presence of FA+ vacancies (VFA−) can relieve lattice strain and reduce the thermodynamic driving force for the undesirable α-to-δ phase transition. nih.gov Conversely, FA+ interstitials (FAi+) can worsen lattice strain, making the α-phase less stable. nih.gov First-principles calculations have shown that FA-related defects, such as FA vacancies and antisites (FAI and IFA), have relatively low formation energies, which can create deep-level traps and act as recombination centers. researchgate.net
Halide ions, particularly iodide (I-), are known to be highly mobile. Vacancy-assisted migration of iodide ions is a facile process with a relatively low activation energy. nih.gov The movement of these iodide vacancies can be hastened by the unlocking of the PbI6 octahedral vibration, which reduces the dynamic stability of the structure. nih.gov This migration of iodide ions and other halide vacancies is a primary source of degradation in perovskite solar cells. elsevierpure.comarxiv.org While less discussed specifically for this compound, the migration of chloride (Cl-) ions would also be expected. The relative reactivity of halogens shows that chlorine is highly reactive and can displace other halides, which could play a role in the dynamic processes within the mixed-halide structure. youtube.com The dual migration of different ionic species can complicate efforts to suppress hysteresis and improve device stability. researchgate.net
Lattice Stress and Structural Instability
The crystal structure of formamidinium lead iodide is susceptible to internal stress and strain, which are key drivers of its structural instability. The relatively large size of the FA+ cation induces lattice distortion and is a primary cause of the instability of the photoactive α-phase. rsc.org This can lead to an anisotropic strained lattice, particularly in the (111) plane, which drives the transformation into the non-perovskite δ-phase. acs.org
The mechanical stability of the α-phase is sensitive to strain. Studies using systematic finite deformation methods have shown that applying a certain level of strain can render the structure unstable, leading to tilting of the FA+ cation and changes in bond distribution. cinvestav.mx The structural instability is noted to occur when the lattice parameters exceed a certain threshold (e.g., 6.4 Å), which decreases the material's bulk modulus. cinvestav.mx The presence of intrinsic defects, such as iodine vacancies, can expedite this structural transition by inducing robust covalency during the change. repec.orgnih.gov Alloying with other cations and anions can introduce strain, which can either be beneficial or detrimental. For instance, while incorporating smaller ions can stabilize the perovskite phase, it can also induce strain that counteracts the stabilizing effect of stronger chemical bonds. acs.org Therefore, managing lattice strain is a crucial strategy for enhancing the structural integrity and stability of FAPbI3-based materials. princeton.edu
Compositional Engineering for Enhanced Stability of this compound
Mixed Cation Approaches (e.g., Cs+, MA+)
Incorporating smaller cations like cesium (Cs+) and methylammonium (MA+) into the formamidinium (FA+) site is a widely adopted method to stabilize the α-phase of FAPbI3. rsc.org The partial substitution of the large FA+ cation with these smaller ions helps to mitigate lattice distortion. rsc.org
The addition of MA+ has been shown to stabilize the black perovskite phase and enhance crystallinity. researching.cn Similarly, introducing Cs+ can also stabilize the α-phase. nih.govresearchgate.net A-site engineering, such as this cation mixing, primarily governs the thermodynamics of the phase transition. repec.orgnih.gov The combination of multiple cations (e.g., Cs-MA-FA) can lead to devices with high efficiency and improved thermal stability. nih.govresearching.cn However, a trade-off often exists, as the inclusion of smaller cations can lead to an increase in the bandgap, shifting light absorption to shorter wavelengths. rsc.org Research has also explored using rubidium (Rb+) alongside Cs+ and FA+ to enhance stability. mdpi.com
researchgate.netnih.govresearching.cnnih.govresearchgate.netmdpi.comprinceton.edu| Cation Composition | Key Findings | Reference |
|---|---|---|
| (FAPbI3)0.93(MAPbBr3)0.07 | Showed the highest efficiency in a study comparing FAPbI3-MAPbBr3 solar cells. | |
| FA-MA-Cs mixed cation | Can achieve high power conversion efficiencies (over 22%) and enhanced thermal stability. | |
| Cs+ doping | Stabilizes the α-phase of FAPbI3. The addition of CsCl was found to minimize defect density and improve photoluminescence yield. | |
| Rb0.05Cs0.1FA0.85PbI3 | Considered a promising material due to its thermal stability. | |
| MDA2+ and Cs+ co-substitution | Small amounts of methylenediammonium (MDA) and Cs cations were found to lower lattice strain, increase carrier lifetime, and reduce defect concentration. |
Mixed Halide Approaches (e.g., Bromine, Chloride Incorporation)
Incorporating different halides, such as bromide (Br-) and chloride (Cl-), alongside iodide (I-) is another powerful technique to enhance the stability of FAPbI3. rsc.orgresearchgate.net The inclusion of bromide through methylammonium bromide (MABr) alloying can cause lattice contraction, which helps to balance the lattice strain and dramatically improves the stability of the α-phase, especially in humid conditions. acs.org
Chloride incorporation is also known to aid in film crystallization, leading to improved device performance and stability. researching.cn However, the effect of halide mixing can be complex. While the stronger bond strength of Cl-Pb compared to I-Pb can be stabilizing, the strain induced by incorporating the smaller Cl- ions can counteract this benefit if the substitution ratio is too high. acs.org The mixing of halides can also sometimes lead to phase separation and a decrease in thermal stability. researchgate.net Therefore, optimizing the halide composition is crucial. For instance, one study found that a small composition ratio of FAPbBr3 in a FAPbI3-FAPbBr3 solar cell resulted in high efficiency and crystallinity. researchgate.net
acs.orgresearchgate.netacs.orgresearching.cnresearchgate.net| Halide Composition Strategy | Observed Effects | Reference |
|---|---|---|
| MABr alloying | Causes lattice contraction, balances lattice strain, and significantly improves α-FAPbI3 stability in humid air. | |
| (FAPbI3)0.99(FAPbBr3)0.01 with MACl additive | Showed high efficiency and crystallinity, suggesting FAPbBr3 can replace MAPbBr3 as a stabilizer. | |
| Cl- incorporation | Aids film crystallization, improving performance and stability. However, excess Cl- can induce counteractive strain. | |
| Br- doping in 2D capping layer | An efficient strategy to passivate interfacial defects and suppress interfacial charge recombination. |
Influence of Additives (e.g., 5-AVAI, 5-AVACl, MACl) on Stability
The use of additives in the perovskite precursor solution is a targeted approach to improve film quality and stability. Additives like 5-ammoniovaleric acid iodide (5-AVAI), 5-ammoniovaleric acid chloride (5-AVACl), and methylammonium chloride (MACl) have been shown to be effective.
Both 5-AVAI and 5-AVACl can stabilize the photoactive α-phase, suppress the formation of the inactive δ-phase, increase grain size, and reduce non-radiative recombination. rsc.orgresearchgate.netarizona.edu Studies have shown that 5-AVACl, in particular, results in superior performance. rsc.orgrsc.org This may be due to its ability to initiate the formation of the α-phase even before annealing and to promote the growth of moisture-stable (111) facets. rsc.orgrsc.orgresearchgate.net
Methylammonium chloride (MACl) is another widely used additive. researchgate.net It can help stabilize the intermediate phase during crystallization, leading to films with fewer defects. rsc.org Even though much of the MACl volatilizes during the annealing process, a small amount of MA+ can be incorporated into the FAPbI3 structure, contributing to stabilization. rsc.org
rsc.orgarizona.edursc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net| Additive | Concentration | Key Effects on FAPbI3 | Reference |
|---|---|---|---|
| 5-AVAI (5-ammonium valeric acid iodide) | - | Stabilizes α-phase, suppresses δ-phase formation, increases grain size, reduces non-radiative recombination. | |
| 5-AVACl (5-ammonium valeric acid chloride) | 1 mol% | Superior performance compared to 5-AVAI. Initiates α-phase formation pre-annealing, promotes moisture-stable (111) facets. Increased PCE from 9.75% (pristine) to 13.50%. | |
| MACl (Methylammonium chloride) | 35-40 mol% | Stabilizes intermediate phase, leads to fewer defects. Results in ~5% MA+ incorporation into the FAPbI3 structure, enhancing thermal and photostability. |
Mitigation Strategies for Degradation in this compound Systems
The intrinsic instability of the photoactive α-phase of formamidinium lead iodide (FAPbI₃) at ambient temperatures presents a significant hurdle for its commercial application. nih.govrsc.org The compound tends to transition into a non-perovskite δ-phase that is not suitable for optoelectronic applications, a process accelerated by environmental factors like moisture. nih.govsciengine.com To counter this degradation, several mitigation strategies have been developed to enhance the stability of formamidinium-based perovskite systems, including those incorporating chloride.
Encapsulation Techniques
Encapsulation serves as a primary physical barrier to protect the sensitive perovskite layer from external stressors, particularly moisture, which is a dominant factor in the degradation of FAPbI₃. sciengine.com By preventing the ingress of water vapor, encapsulation can significantly enhance the long-term operational stability of devices.
Recent research has focused on advanced encapsulation materials, including self-healing polymers. These materials can repair physical damage, such as cracks from hail, thereby maintaining the integrity of the protective barrier. Studies have investigated polymers like Surlyn and specific thermal crosslinking epoxy-resins for their ability to substantially reduce lead leakage from damaged perovskite solar cells, which is a critical environmental and safety consideration. wikipedia.org The effective removal of moisture from the perovskite's surroundings through robust encapsulation is considered a key step toward achieving stable FAPbI₃-based devices. sciengine.com
Table 1: Encapsulation Materials and Their Effects
| Encapsulation Material | Protective Function | Reference |
|---|---|---|
| Self-healing Polymers (e.g., Surlyn, epoxy-resin) | Provides a physical barrier against moisture; Reduces lead leakage after physical damage. | wikipedia.org |
Grain Boundary Engineering
In formamidinium lead halide systems, additives are commonly used to influence grain growth and properties. The addition of compounds like methylammonium chloride (MACl) or propylammonium chloride (PACl) to the precursor solution has been shown to increase the perovskite grain size. researchgate.net Larger grains reduce the density of grain boundaries, which is generally beneficial for device performance and stability. However, the presence of residual additives at the grain surfaces can have unintended consequences. For instance, the removal of residual MACl from the grain surface has been observed to trigger the conversion of the desired formamidinium lead iodide into lead iodide (PbI₂), a detrimental degradation product. researchgate.net Similarly, while adding lead chloride (PbCl₂) can improve crystallization kinetics, it may also lead to the formation and accumulation of a lead iodide platelet layer on top of the film, which can impede carrier transport. researchgate.net These findings highlight the delicate balance required in managing additives for effective grain boundary engineering.
Surface Modification for Improved Environmental Robustness
Modifying the surface of the perovskite film is a direct strategy to enhance its resilience against environmental factors and passivate surface defects. Various techniques have proven effective for formamidinium-based perovskites.
One approach involves the application of passivating agents. The use of 4-fluorophenethylammonium iodide (4F-PEAI) to passivate the perovskite surface has been shown to improve both power conversion efficiency and stability. researchgate.net Another effective method is the introduction of polymer additives into the perovskite film itself. Polyvinylpyrrolidone (B124986) (PVP), when included in the perovskite solution, was found to prevent the degradation of the film in an ambient atmosphere for extended periods (e.g., two months). researchgate.net
Table 2: Surface Modification Techniques and Reported Outcomes
| Modification Technique | Agent/Method | Reported Outcome | Reference |
|---|---|---|---|
| Surface Passivation | 4-Fluorophenethylammonium iodide (4F-PEAI) | Improved power conversion efficiency and stability. | researchgate.net |
| Polymer Additive | Polyvinylpyrrolidone (PVP) | Prevented film degradation in ambient atmosphere after 2 months. | researchgate.net |
| Surface Treatment | Alkali Metal Chlorides | Reduced microstrain at the perovskite surface, enhancing phase stability. | acs.org |
Theoretical and Computational Investigations of Formamidinium Lead Chloride Iodide Perovskites
Density Functional Theory (DFT) Studies on Formamidinium Lead Chloride Iodide
Density Functional Theory has emerged as a powerful tool for investigating the intrinsic properties of formamidinium-based perovskites. By solving the quantum mechanical equations that describe the behavior of electrons in the material, DFT can predict a wide range of characteristics with high accuracy.
Electronic Structure Calculations
DFT calculations have been crucial in understanding the electronic band structure of formamidinium lead iodide (FAPbI₃) and the influence of chloride incorporation. The electronic structure of perovskites like FAPbI₃ is a key determinant of their excellent optoelectronic properties. rsc.orgwikipedia.org For the parent compound, FAPbI₃, the valence band maximum is primarily composed of I 5p orbitals, while the conduction band minimum is dominated by Pb 6p orbitals. researchgate.net The formamidinium (FA⁺) cation, while not directly contributing to the band edges, plays a significant role in defining the crystal structure and, consequently, the electronic properties. researchgate.net
The introduction of chloride into the formamidinium lead iodide lattice has been shown to have a notable impact on the electronic structure. DFT calculations suggest that chloride can enhance the interaction between the formamidinium cation and the iodide anions. rsc.org This enhanced interaction can help to stabilize the desirable black perovksite phase of FAPbI₃. rsc.org Furthermore, studies on mixed-halide perovskites indicate that the halide composition directly influences the bandgap. wikipedia.org While specific DFT studies on the complete electronic band structure of FAPbClI₂ are less common, the principles from FAPbI₃ and mixed-halide systems suggest that chloride inclusion would modulate the bandgap and the density of states. For instance, in related methylammonium (B1206745) lead halide systems, the substitution of iodide with chloride leads to a widening of the bandgap.
Computational studies have also explored the use of various electron transport layers with doped formamidinium lead iodide perovskites, constructing heterojunction models to calculate properties like effective electron mass and carrier mobility based on the electronic structure. researchgate.net
Investigation of Crystal Structures and Phase Transitions
The stability of the perovskite crystal structure is paramount for its application in solar cells. Formamidinium lead iodide is known to exist in multiple polymorphic forms, with the photoactive cubic α-phase being the most desirable. researchgate.net However, at room temperature, it tends to transition to a non-perovskite hexagonal δ-phase, which is detrimental to solar cell performance. researchgate.netscispace.com DFT calculations have been employed to investigate the energetics of these phases and the transition pathways between them.
The inclusion of chloride is a common strategy to stabilize the α-phase. DFT calculations have shown that the presence of chloride ions can affect the formation energy of the perovskite structure. rsc.org For example, the addition of methylammonium chloride (MACl) has been computationally and experimentally shown to facilitate the formation of pure α-FAPbI₃. rsc.org The chloride ions are thought to enhance the interaction between the FA⁺ cation and the iodide ions, which helps to stabilize the perovskite lattice. rsc.org
DFT combined with machine learning molecular dynamics simulations has been used to study the mechanism of the α-to-δ phase transition in FAPbI₃. researchgate.netresearchgate.net These studies reveal that the transition is influenced by factors such as iodine vacancies and interstitials, which can lower the energy barrier for the phase change. researchgate.netresearchgate.net The role of chloride in this context is to mitigate the formation of these defects, thereby kinetically stabilizing the α-phase.
The table below summarizes the different crystal phases observed in formamidinium-based lead iodide perovskites and the typical temperatures at which transitions occur, as informed by experimental data and supported by theoretical investigations. researchgate.netacs.org
| Phase Name | Crystal System | Space Group | Temperature Range (K) |
| α-phase | Cubic | Pm-3m | > 285 |
| β-phase | Tetragonal | P4/mbm | 150 - 285 |
| γ-phase | Tetragonal | - | < 150 |
| δ-phase | Hexagonal | - | Room Temperature (non-perovskite) |
Note: The exact transition temperatures and space groups can vary depending on the specific composition and synthesis conditions.
Defect Formation Energies and Migration Barriers
Defects within the perovskite crystal lattice, such as vacancies, interstitials, and substitutions, play a critical role in the performance and stability of solar cells. DFT is a primary tool for calculating the formation energy of these defects (the energy required to create a defect) and the energy barrier for their migration through the lattice.
In formamidinium lead iodide, common point defects include iodide vacancies (VI), lead vacancies (VPb), and formamidinium vacancies (VFA), as well as interstitial ions (e.g., Ii). DFT calculations have shown that iodide vacancies and interstitials generally have low formation energies and low migration barriers (as low as ~0.1 eV), making them highly mobile within the crystal. researchgate.net This ion migration is believed to be a significant contributor to the current-voltage hysteresis and long-term degradation of perovskite solar cells. researchgate.net
The introduction of chloride can influence the defect landscape. It has been proposed that chloride ions can occupy iodide vacancy sites, a process that is energetically favorable and helps to passivate these defects. Furthermore, DFT calculations have indicated that chloride can increase the formation energy of certain defects, thereby reducing their concentration. rsc.org For instance, the presence of chloride has been shown to strengthen the interaction between the FA cation and the surrounding halide cage, which could increase the formation energy of FA vacancies. rsc.org Studies have also suggested that the dissociation energy of the N-H bond in the FA cation is higher than in the methylammonium (MA) cation, implying that FA-based perovskites are intrinsically more stable against certain degradation pathways. rsc.org
The table below provides illustrative DFT-calculated defect formation and migration energies for common defects in lead iodide perovskites.
| Defect Type | Formation Energy Range (eV) | Migration Barrier Range (eV) |
| Iodide Vacancy (VI) | Low | ~0.1 - 0.2 |
| Iodide Interstitial (Ii) | Low | ~0.1 |
| Lead Vacancy (VPb) | Higher | ~0.8 |
| Formamidinium Vacancy (VFA) | Higher | ~0.5 |
Note: These values are approximate and can vary based on the specific computational methods and the local chemical environment (e.g., bulk vs. surface). researchgate.netunipg.it
Hydrogen Bonding Analysis
Hydrogen bonding between the hydrogen atoms of the formamidinium (FA⁺) cation and the halide anions (I⁻ and Cl⁻) is a crucial aspect of the structural stability of this compound perovskites. DFT calculations provide detailed insights into the nature, strength, and geometric configuration of these bonds.
First-principles calculations on mixed MA/FA lead iodide perovskites have revealed that MA–I bonds are generally stronger than FA–I bonds. rsc.org However, the collective hydrogen bonding network in FA-containing compounds is critical for stabilizing the structure. rsc.org The analysis of electronic charge densities from DFT calculations shows a redistribution of the iodine p-states depending on the extent of hydrogen bonding, which directly impacts the electronic properties. rsc.org
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics simulations complement static DFT calculations by providing a dynamic picture of the atomic motions in the perovskite lattice over time. This is particularly important for understanding properties that depend on temperature and the dynamic behavior of the organic cations and the inorganic cage.
Lattice Dynamics and Phonon Scattering
The vibrational properties of the crystal lattice, described by phonons, are critical for understanding thermal conductivity, carrier scattering mechanisms, and phase transitions. MD simulations, often in conjunction with DFT (as in ab initio MD), are used to study the lattice dynamics of perovskite materials.
The interaction between the organic cation and the inorganic lead-halide framework gives rise to a complex set of phonon modes. There are low-frequency modes associated with the vibrations of the heavy lead and iodide atoms (inorganic cage modes) and higher-frequency internal modes of the FA⁺ cation. Additionally, there are librational (rotational oscillation) modes of the FA⁺ cation within the inorganic cage. ehu.es
The coupling between these different types of modes is a key area of investigation. MD simulations have shown that the rotational dynamics of the FA⁺ cation are strongly coupled to the tilting and distortion of the PbI₆ octahedra. acs.org This dynamic coupling influences the electron-phonon scattering rates, which in turn affect charge carrier mobility and lifetime. Slower molecular dynamics at lower temperatures have been correlated with an increase in carrier mobility and lifetime due to reduced scattering. researchgate.net
Ionic Motion and Phase Transition Kinetics
The stability and performance of formamidinium-based perovskites are intrinsically linked to the dynamic motion of the formamidinium (FA+) cation and the resulting structural phase transitions. Understanding the kinetics of these transitions is crucial for preventing the formation of undesirable, non-perovskite phases.
Research using neutron diffraction and first-principles calculations has shown that the transition from the desirable cubic (α-phase) to the undesirable hexagonal (δ-phase) structure in formamidinium lead iodide (FAPbI₃) is significantly influenced by entropy. nist.govnih.gov The isotropic rotations of the FA+ cation contribute substantially to the Gibbs free energy, playing a crucial role in the structural phase transition. nist.govnih.gov This transition exhibits a significant thermal hysteresis, which is explained by the existence of a potential barrier between the cubic and hexagonal structures confirmed through ab-initio calculations. nist.govnih.gov
By exploiting this energy barrier, researchers have demonstrated that the desirable cubic phase can be kinetically trapped, even at cryogenic temperatures (8.2 K), through rapid thermal quenching. nist.govnih.gov This kinetic trapping is vital for maintaining the material's photovoltaic performance. nist.govnih.gov
The rotational dynamics of the FA+ cation evolve with temperature and the symmetry of the surrounding perovskite cage. acs.org In the high-temperature cubic phase (above 285 K), the FA+ cations exhibit nearly isotropic rotations. acs.org As the material cools and transitions through various tetragonal phases, the motion becomes more restricted. acs.org For instance, in the γ-tetragonal phase at 100 K, a weak quasi-elastic neutron scattering (QENS) signal suggests much faster dynamics than expected, indicating complex rotational behavior even at low temperatures. acs.org The activation energy for these molecular rotations is higher in the cubic α-phase compared to the tetragonal β-phase. acs.org Instability in the material often originates at grain boundaries, where the transformative reactions from the α to δ phase are accelerated, particularly in the presence of moisture. researchgate.net
Machine Learning Approaches in this compound Research
Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of perovskite materials, moving beyond traditional trial-and-error methods. researchgate.net
Screening of Surface Modifiers
A key strategy to enhance the efficiency and stability of perovskite solar cells is to reduce non-radiative recombination losses by passivating surface defects. researchgate.net Machine learning models have been successfully employed to screen for the most effective organic cations for surface passivation of FAPbI₃. aip.org
In one such study, six different ML models were trained on a dataset of 54 combinations of surface-passivated FAPbI₃ solar cells, with the open-circuit voltage (V_oc) as the target for enhancement. aip.org A Random Forest (RF) model was identified as the most effective. aip.org To interpret the model's predictions, the Shapley Additive Explanations (SHAP) method was used, which identified the most critical features for a successful surface modifier. aip.org
The key findings from the SHAP analysis were:
Annealing Requirement: The absence of a need for an annealing step was a strong indicator of improved performance. aip.org
Halide Fraction: A low halide fraction in the passivating molecule was beneficial, which was linked to the role of chlorine (Cl) in binding iodine vacancies. researchgate.netaip.org
Molecular Flexibility: A low heteroatom-to-carbon ratio, which correlates with increased molecular flexibility, was found to be important. aip.org It is believed that greater flexibility allows the passivating molecule to spread more effectively and provide better coverage of the FAPbI₃ surface. researchgate.netaip.org
This ML-assisted investigation provides a rational basis for selecting and designing new surface passivators to push device efficiency higher. aip.org
Prediction of Optimal Compositions for Performance Enhancement
Machine learning is also being applied to predict optimal material compositions for enhanced performance. By building models trained on existing experimental and computational data, researchers can navigate the vast compositional space of perovskites to identify promising candidates. researchgate.net
For formamidinium-based perovskites, ML models can correlate various compositional parameters with key performance metrics. For example, by using ML to guide robotic synthesis, researchers can efficiently explore different cation and halide ratios. researchgate.net The inclusion of chloride in formamidinium lead iodide is a well-known strategy to improve photovoltaic performance. researchgate.net ML can help quantify the relationship between the amount of chloride and specific improvements in device metrics, solving a persistent challenge in the field. researchgate.net
These predictive models can screen vast virtual libraries of compounds, flagging novel compositions with desirable properties like high ionic conductivity or optimal bandgaps for photovoltaic applications, significantly reducing the experimental effort required. researchgate.netarxiv.org
Simulation of Device Performance for this compound Based Optoelectronics (e.g., SCAPS)
The Solar Cell Capacitance Simulator (SCAPS-1D) is a widely used numerical modeling tool for simulating the performance of solar cells. nih.govimp.kiev.ua It allows researchers to understand device physics and optimize structures for maximum efficiency by solving the fundamental semiconductor equations (Poisson's and continuity equations for electrons and holes). nih.govimp.kiev.ua Numerous studies have used SCAPS-1D to model and optimize FAPbI₃-based solar cells.
A typical simulated device architecture is a planar n-i-p structure, for example: FTO/SnO₂/FAPbI₃/Spiro-OMeTAD/Ag. cdu.edu.au In this structure, Fluorine-doped Tin Oxide (FTO) is the front contact, Tin Oxide (SnO₂) is the electron transport layer (ETL), FAPbI₃ is the intrinsic absorber layer, Spiro-OMeTAD is the hole transport layer (HTL), and Silver (Ag) is the back contact. cdu.edu.au
Simulations focus on optimizing key parameters such as the thickness of the absorber and transport layers, doping concentrations, defect densities, and series/shunt resistances. nih.govcdu.edu.au For instance, simulations have shown that for an ideal FAPbI₃ device, a power conversion efficiency (PCE) of 20.95% is achievable with an absorber thickness between 0.68 µm and 0.78 µm. cdu.edu.au The introduction of parasitic resistances (e.g., series resistance of 10 Ω·cm² and shunt resistance of 5000 Ω·cm²) reduces this efficiency to 14.45%. cdu.edu.au
Further optimization through simulation can significantly enhance performance. One study demonstrated that by using Tungsten Disulfide (WS₂) as the ETL and Cuprous Oxide (Cu₂O) as the HTL, a PCE of 26.07% could be achieved with optimized layer thicknesses. imp.kiev.ua
Below are tables summarizing results from various SCAPS-1D simulation studies on FAPbI₃-based solar cells.
Table 1: Simulated Performance of FAPbI₃ Solar Cells with Different Transport Layers This table presents a comparison of simulated device performance using different Electron Transport Layers (ETL) and Hole Transport Layers (HTL).
| ETL | ETL Thickness (nm) | HTL | HTL Thickness (nm) | Absorber Thickness (nm) | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Source(s) |
|---|---|---|---|---|---|---|---|---|---|
| WS₂ | 50 | Cu₂O | 10 | 750 | 1.18 | 26.57 | 82.66 | 26.07 | imp.kiev.ua |
| i-SnO₂ | - | Spiro-OMeTAD | - | - | - | - | - | - | imp.kiev.ua |
| SnO₂ | - | Spiro-OMeTAD | - | 780 | - | - | - | 20.95 | cdu.edu.au |
Table 2: Impact of Absorber Layer Properties and Device Resistance on Performance This table shows the effect of varying absorber layer thickness, defect density, and series/shunt resistance on the key photovoltaic parameters of a mixed-cation formamidinium-based solar cell.
| Parameter Varied | Range | Effect on V_oc | Effect on J_sc | Effect on FF | Effect on PCE | Source(s) |
|---|---|---|---|---|---|---|
| Absorber Thickness | - | Increases and saturates | Increases and saturates | Relatively stable | Increases to an optimum then decreases | nih.gov |
| Absorber Defect Density | 10¹³ - 10¹⁷ cm⁻³ | Decreases | Decreases | Decreases | Decreases | nih.gov |
| Series Resistance (R_s) | 0 - 50 Ω·cm² | No effect | Decreases slowly | Decreases significantly | Decreases significantly | nih.gov |
These simulation results provide a theoretical framework for guiding experimental efforts to fabricate high-efficiency solar cells based on this compound. nih.gov
Advanced Spectroscopic and Microscopic Characterization of Formamidinium Lead Chloride Iodide Perovskites
Structural Characterization Techniques
The structural integrity and morphology of formamidinium lead chloride iodide (FAPbI₃-ₓClₓ) perovskites are paramount to their performance and stability in optoelectronic applications. A suite of advanced characterization techniques is employed to probe these properties from the macroscopic to the atomic scale.
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of this compound films. XRD patterns reveal the crystallographic orientation and lattice parameters of the material. For instance, in formamidinium lead iodide (FAPbI₃) films, characteristic diffraction peaks for the photoactive α-phase are observed at 2θ values of approximately 13.9°, 28.0°, and 31.4°, corresponding to the (100), (200), and (210) lattice planes, respectively. rsc.org The presence of a peak around 11.75° can indicate the formation of the undesirable non-perovskite hexagonal δ-phase. rsc.org The introduction of chloride is often intended to stabilize the desired cubic α-phase. Studies on mixed-halide perovskites, such as MA₀.₁₅FA₀.₈₅PbI₂.₅₅Br₀.₄₅, have shown that the incorporation of different halides can stabilize a cubic lattice structure. acs.org
In some cases, the addition of specific additives can influence the crystal structure. For example, adding 5-ammonium valeric acid chloride (5-AVACl) to FAPbI₃ has been shown to improve crystallinity. rsc.org Similarly, the introduction of zinc iodide (ZnI₂) into a mixed cation (FA₀.₈₅MA₀.₁₅)Pb(I₂.₈₅Br₀.₁₅) perovskite has been proven by XRD to result in the incorporation of Zn(II) into the perovskite structure. nih.gov
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique used to investigate the crystallinity and orientation of perovskite films. By using a small angle of incidence for the X-ray beam, GIWAXS provides information about the crystal structure at the surface and near-surface regions of the film, which are critical for device performance. researchgate.netanl.gov GIWAXS patterns can reveal whether the crystalline domains in the film are randomly oriented or have a preferred orientation. anl.govresearchgate.net For instance, in some perovskite films, GIWAXS reveals nearly isotropic Bragg rings, indicating random orientation, while in others, the patterns show distinct spots or arcs, signifying a preferred crystallographic texture. researchgate.net
Table 1: Key XRD Peaks for Formamidinium-Based Perovskites
| 2θ (degrees) | Miller Indices (hkl) | Corresponding Phase | Reference |
| ~13.9 | (100) / (110) | α-phase (cubic/tetragonal) | rsc.orgmdpi.com |
| ~19.8 | (011) | α-FAPbI₃ (cubic) | bwise.kr |
| ~24.3 | (111) | α-FAPbI₃ (cubic) | bwise.kr |
| ~28.1 | (200) / (220) | α-phase (cubic/tetragonal) | rsc.orgmdpi.com |
| ~31.5 | (012) / (210) | α-FAPbI₃ (cubic) | rsc.orgbwise.kr |
| ~11.75 | Not applicable | δ-phase (hexagonal) | rsc.org |
Note: The specific peak positions and their corresponding Miller indices can vary slightly depending on the exact composition (e.g., cation and halide ratios) and the resulting crystal system (cubic or tetragonal).
Scanning Electron Microscopy (SEM) for Morphology and Grain Structure
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and grain structure of this compound perovskite films. The size, uniformity, and connectivity of the perovskite grains significantly impact device performance by influencing charge transport and recombination rates.
SEM images can reveal the grain size distribution within a film. For instance, studies have shown that the choice of solvent used in the fabrication process can dramatically affect the resulting grain size, with some solvents leading to grain sizes of up to several micrometers. bwise.kr The introduction of additives can also influence the grain structure. For example, the addition of 4-methylphenethylammonium chloride has been observed to enlarge crystal grains. researchgate.net High-quality films typically exhibit large, densely packed grains with a low density of pinholes and grain boundaries.
Transmission Electron Microscopy (TEM) and 4D-STEM for Nanoscale Morphology
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of nanoscale morphology, crystal defects, and local compositional variations. High-resolution TEM (HRTEM) can even resolve the atomic lattice of the perovskite crystals. TEM studies have been crucial in identifying microstructures such as nanotwins and stacking faults within perovskite films. anu.edu.au Electron diffraction patterns obtained in the TEM can be used to determine the crystal structure of individual grains and identify the coexistence of different phases, such as cubic and tetragonal structures. anu.edu.au
Four-dimensional scanning transmission electron microscopy (4D-STEM) is an advanced technique that captures a complete convergent beam electron diffraction (CBED) pattern at every pixel in a 2D scan of the sample. uni-stuttgart.denih.govwiley.com This rich dataset allows for a wide range of analyses, including mapping of crystal orientations, strain analysis, and phase identification at the nanoscale. nih.govwiley.com For beam-sensitive materials like perovskites, low-dose 4D-STEM techniques are being developed to obtain atomic-resolution images while minimizing electron beam-induced damage. uni-stuttgart.deoup.com This enables the detailed characterization of the local crystal structure and defects within individual grains of the perovskite film. acs.org
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) provides the most precise determination of the atomic arrangement within a crystal. By analyzing the diffraction pattern of a single crystal, the exact positions of atoms in the unit cell, bond lengths, and bond angles can be determined. SCXRD studies on formamidinium lead iodide have been instrumental in understanding its phase transitions at different temperatures and pressures. rsc.orgresearchgate.net For example, these studies have confirmed a phase transition from a cubic phase at room temperature to a tetragonal phase upon cooling. rsc.orgresearchgate.net SCXRD can also elucidate the orientation of the formamidinium cation within the inorganic lattice cage. researchgate.net Chemically tuned formamidinium lead bromide chloride single crystals have been investigated using SCXRD to understand their phase transitions. researchgate.net
Table 2: Crystallographic Data for Formamidinium-Based Perovskites from SCXRD
| Compound | Temperature (K) | Crystal System | Space Group | Reference |
| FAPbI₃ | Room Temp | Cubic | Pm-3m | bris.ac.uk |
| FAPbI₃ | 200 | Tetragonal | P4/mbm | researchgate.net |
| FAPbBr₃ | Room Temp | Cubic | Pm-3m | researchgate.net |
| FAPbCl₃ | Room Temp | Cubic | Pm-3m | researchgate.net |
Note: The crystal system and space group can change with temperature and pressure. rsc.orgresearchgate.net
Spectroscopic Probes for Electronic and Vibrational Properties
Spectroscopic techniques are vital for understanding the electronic and vibrational properties of this compound perovskites, which are directly related to their optoelectronic performance.
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique that provides insights into the electronic properties of a material. When a perovskite film is excited by light with energy greater than its bandgap, it absorbs photons and creates electron-hole pairs (excitons). The subsequent radiative recombination of these charge carriers results in the emission of light, which is the photoluminescence. The peak position of the PL spectrum corresponds to the bandgap energy of the material. bwise.kr The intensity of the PL signal is related to the radiative recombination efficiency; a higher intensity often indicates a lower density of non-radiative recombination centers, which are typically associated with defects. anu.edu.au
Time-Resolved Photoluminescence (TRPL) spectroscopy measures the decay of the photoluminescence intensity over time after a short pulse of excitation. This provides information about the charge carrier lifetime, which is a crucial parameter for solar cell performance. rsc.organu.edu.au The decay is often characterized by one or more lifetime components. A longer charge carrier lifetime generally signifies fewer defects and more efficient charge extraction in a solar cell. rsc.org Studies have shown that the addition of certain additives, like CsCl or 5-AVACl, can lead to a significant increase in the PL intensity and a longer PL lifetime in FAPbI₃-based films, indicating a reduction in defect density. rsc.organu.edu.au
Table 3: Representative Photoluminescence Data for FAPbI₃-based Films
| Sample | PL Peak (nm) | Average PL Lifetime (ns) | Key Finding | Reference |
| Pristine FAPbI₃ | ~820 | 17 (initial) | PL intensity enhanced over 140 times after illumination in air. | researchgate.netrug.nl |
| FAPbI₃ with 1 mol% 5-AVACl | Not specified | 347.54 | Addition of 5-AVACl significantly increased the charge carrier lifetime. | rsc.org |
| Cs-doped FAPbI₃ with Cl anion | Not specified | Longest among I, Br, Cl additives | Cl-containing additive led to the highest PL intensity and longest lifetime. | anu.edu.au |
Note: PL lifetimes are highly dependent on the film quality, measurement conditions, and the presence of any passivating agents or interfaces.
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a important technique for characterizing the optical properties of this compound perovskites, particularly for determining their light-harvesting capabilities and electronic band structure. The absorption spectrum of these materials provides insights into the optical band gap, phase purity, and the effects of compositional modifications.
A key feature in the UV-Vis spectrum of formamidinium lead iodide is the characteristic sharp absorption edge of the photoactive α-phase, which is crucial for photovoltaic applications. This absorption edge is typically observed around 800 nm. researchgate.net The position of this edge is directly related to the material's band gap energy, which can be estimated using a Tauc plot analysis. rsc.org In a Tauc plot, (αhν)² is plotted against the photon energy (hν), where α is the absorption coefficient, and the linear extrapolation of the plot to the energy axis provides the optical band gap. rsc.org For formamidinium lead iodide, the band gap is reported to be around 1.48 eV, which is considered ideal for single-junction solar cells. rsc.org
The introduction of chloride ions into the formamidinium lead iodide structure can influence the optical properties. For instance, the addition of methylammonium (B1206745) chloride (MACl) as an additive has been studied to improve the quality of the perovskite film. rsc.org While MACl is known to volatilize during annealing, its transient presence can facilitate the crystallization of the desired α-phase. rsc.org Any residual chloride incorporation could potentially shift the band gap. Studies on related mixed-halide perovskites show that the band gap can be tuned by altering the halide composition. nih.gov
Furthermore, the stability of the photoactive α-phase is a critical concern, as it can transition to the non-photoactive δ-phase at room temperature. rsc.org UV-Vis spectroscopy can be used to monitor this phase transition, as the δ-phase has a much larger band gap (around 2.43 eV) and will not exhibit the same absorption onset as the α-phase. rsc.org The presence of a strong absorption onset in the near-infrared region is a clear indicator of the presence of the desirable α-phase. researchgate.net
The table below summarizes typical optical properties of formamidinium lead iodide perovskites determined by UV-Vis spectroscopy.
| Property | Typical Value/Range | Significance |
| Absorption Onset (α-phase) | ~800 nm | Indicates the presence of the photoactive perovskite phase. researchgate.net |
| Optical Band Gap (α-phase) | ~1.48 eV | Determines the theoretical maximum efficiency of the solar cell. rsc.org |
| Optical Band Gap (δ-phase) | ~2.43 eV | Unsuitable for efficient solar energy conversion. rsc.org |
Raman Spectroscopy for Molecular and Lattice Vibrations
Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular and crystal lattice vibrations in this compound perovskites. acs.org It is highly sensitive to changes in chemical bonding, crystal structure, and phase transitions, making it an invaluable tool for understanding the material's fundamental properties. monash.edu
Studies on formamidinium-based lead halide perovskites have established a clear correlation between the material's composition and its Raman spectral features. acs.org The Raman spectrum can be broadly divided into two regions: the low-frequency region, which is associated with the vibrations of the inorganic lead-halide lattice, and the higher-frequency region, which corresponds to the internal vibrational modes of the organic formamidinium (FA⁺) cation. monash.eduresearchgate.net
Key research findings from Raman spectroscopy of these materials include:
Influence of Halide Composition: Tuning the halide content (i.e., the ratio of chloride to iodide) leads to shifts in the Raman peaks associated with the organic cation. acs.org This is attributed to changes in the strength of hydrogen bonding between the FA⁺ cation and the halide ions in the perovskite cage. acs.orgmonash.edu
Cation-Related Vibrations: The vibrational modes of the FA⁺ cation, such as the NCN bending, NH₂ torsion, and NH₂ wagging, are observable in the Raman spectrum. acs.orgmonash.edu The intensity of these peaks can be related to the concentration of the organic cation in mixed-cation perovskites. acs.org
Phase Transitions: Temperature-dependent Raman spectroscopy can be used to study the phase transitions in formamidinium-based perovskites. acs.orgmonash.edu Changes in the Raman spectra as a function of temperature can reveal the transition temperatures between different crystalline phases (e.g., cubic to tetragonal). monash.edudoi.org
Structural Stability: The stability of the perovskite structure can be correlated with its Raman spectrum. For example, an increase in chloride doping has been shown to result in the appearance of new Raman lines, indicating the formation of hydrogen bonds that enhance structural stability. nih.gov
The table below lists some of the characteristic Raman modes observed in formamidinium-based lead halide perovskites.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance |
| < 100 | Pb-I lattice vibrations | Probes the inorganic framework structure. |
| ~516 | NCN bending (FA⁺) | Sensitive to the local environment of the formamidinium cation. doi.org |
| Higher Frequencies | NH₂ torsion, NH₂ wagging (FA⁺) | Reflects the dynamics and bonding of the organic cation. acs.orgmonash.edu |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound perovskites, XPS is crucial for analyzing the surface chemistry, identifying the presence and oxidation states of constituent elements (Pb, I, Cl, C, N), and detecting any surface degradation or contamination.
High-resolution XPS analyses of the core level spectra of the constituent elements provide detailed chemical state information. For instance, the Pb 4f, I 3d, Cl 2p, C 1s, and N 1s spectra are analyzed to understand the bonding environment and oxidation states.
Key findings from XPS studies on similar perovskite systems include:
Elemental Composition and Stoichiometry: XPS can verify the elemental ratios at the surface of the perovskite film, which can differ from the bulk composition and impact device performance.
Oxidation States: The binding energies of the Pb 4f and I 3d peaks are particularly important for identifying the oxidation states of lead and iodine. For example, the presence of metallic lead (Pb⁰) can indicate degradation of the perovskite material, which is detrimental to solar cell stability and performance.
Surface Passivation and Treatment: XPS is widely used to study the effects of surface treatments and the incorporation of passivating agents. For example, in studies of related perovskites, XPS has been used to analyze the surface of films treated with 2D materials, confirming the presence of the passivating layers and their impact on the surface chemistry. researchgate.net
Carbon and Nitrogen Environments: The C 1s and N 1s spectra provide information about the formamidinium cation. Deconvolution of these peaks can help distinguish between the carbon and nitrogen in the FA⁺ cation and any adventitious carbon or other nitrogen-containing species on the surface.
The following table presents a representative summary of binding energies for core levels in formamidinium lead halide-based perovskites, which are indicative of the expected chemical states.
| Element | Core Level | Typical Binding Energy (eV) | Information Obtained |
| Lead | Pb 4f₇/₂ | ~138-139 | Confirms Pb²⁺ oxidation state. |
| Iodine | I 3d₅/₂ | ~619-620 | Indicates iodide (I⁻) state. |
| Chlorine | Cl 2p₃/₂ | ~198-199 | Confirms chloride (Cl⁻) state. |
| Carbon | C 1s | ~285-286 | Corresponds to the formamidinium cation. |
| Nitrogen | N 1s | ~400-401 | Corresponds to the formamidinium cation. |
Photothermal Infrared Microscopy for Degradation Analysis
Photothermal infrared (PTIR) microscopy is an advanced characterization technique that combines the chemical specificity of infrared spectroscopy with the high spatial resolution of microscopy. It overcomes the diffraction limit of conventional infrared microscopy, enabling chemical imaging at the sub-micron scale. nih.govbu.edu While specific studies focusing solely on the application of PTIR to this compound are not widely available, the principles of the technique make it highly suitable for analyzing the degradation of this material.
The fundamental principle of PTIR involves using a pulsed, tunable infrared laser to excite molecular vibrations in a sample. nih.gov This absorption of IR radiation leads to localized heating, which is then detected by a co-aligned visible probe laser. bu.edu The change in the probe laser's signal is proportional to the infrared absorption, allowing for the acquisition of IR spectra and chemical images with high spatial resolution. nih.gov
For the analysis of this compound degradation, PTIR offers several potential advantages:
High-Resolution Chemical Mapping: Degradation in perovskite films often initiates at localized sites, such as grain boundaries or defects. PTIR could map the chemical changes associated with degradation (e.g., formation of lead iodide, changes in the organic cation) with a spatial resolution that is not achievable with conventional FTIR microscopy. bu.edu
Sensitivity to Early-Stage Degradation: The technique is sensitive enough to detect subtle chemical changes that may occur during the initial stages of degradation, providing insights into the degradation mechanisms.
In-situ and Operando Analysis: The non-contact nature of the technique allows for the possibility of performing in-situ studies, monitoring the chemical changes in the perovskite film under environmental stressors like humidity, light, or heat, which are known to cause degradation.
The table below outlines how PTIR could be applied to analyze the degradation of this compound.
| Degradation Product/Process | Expected Infrared Signature | Potential of PTIR Analysis |
| Formation of Lead Iodide (PbI₂) | Appearance of characteristic PbI₂ vibrational modes. | Spatially resolve the formation of PbI₂ at grain boundaries or defect sites. |
| Decomposition of Formamidinium Cation | Changes in the vibrational modes of the FA⁺ cation (e.g., C-N, N-H bonds). | Map the spatial distribution of cation degradation across the film. |
| Ingress of Water/Oxygen | Appearance of O-H stretching vibrations from water molecules. | Visualize the pathways of moisture ingress into the perovskite film. |
Electrical and Transport Property Characterization
The electrical and transport properties of this compound are paramount to its performance in optoelectronic devices. Characterizing these properties involves a suite of techniques that probe the movement and behavior of charge carriers (electrons and holes) within the material.
Microwave Conductivity Measurements
Time-resolved microwave conductivity (TRMC) is a powerful, non-contact technique used to study the charge carrier dynamics in semiconductor materials. nih.gov It measures the change in microwave power reflected by a sample after photoexcitation with a laser pulse, which is proportional to the product of the number of free charge carriers and their mobility. acs.org This allows for the determination of key parameters such as charge carrier mobility and lifetime. nih.govacs.org
Research on formamidinium lead iodide using TRMC has revealed important insights into its charge transport properties:
Temperature-Dependent Mobility: Studies have shown that the charge carrier mobility in formamidinium lead iodide increases as the temperature is lowered, which is characteristic of a phonon scattering limited transport mechanism. nih.govacs.org
Long Carrier Lifetimes: Formamidinium lead iodide has been observed to exhibit remarkably long charge carrier lifetimes, which is a desirable property for efficient solar cells as it allows more time for charge extraction before recombination occurs. nih.gov
Influence of Additives: The introduction of additives, such as methylammonium chloride (MACl), has been investigated using TRMC. rsc.org These studies have shown that such additives can accelerate the injection of charge carriers from the formamidinium lead iodide layer to the charge transport layers in a solar cell device, which is beneficial for device performance. rsc.org
The following table summarizes key charge transport parameters for formamidinium-based perovskites obtained from microwave conductivity measurements.
| Parameter | Typical Value/Range | Significance |
| Charge Carrier Mobility | 10-30 cm²V⁻¹s⁻¹ | A measure of how quickly charge carriers move through the material. nih.gov |
| Charge Carrier Lifetime | Can be in the microsecond range | Indicates the time before charge carriers recombine. Longer lifetimes are better. nih.gov |
| Charge Diffusion Length | Can exceed 1 µm | The average distance a charge carrier can travel before recombining. nih.gov |
Electrochemical Impedance Spectroscopy (EIS) for Charge Recombination and Transport
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent electrical response of a device. By applying a small AC voltage perturbation and measuring the resulting current, EIS can be used to model the internal electrical processes occurring within a this compound based solar cell. youtube.com This technique is particularly useful for separating and quantifying various resistive and capacitive processes, such as charge transport and recombination. capes.gov.br
The impedance spectrum of a perovskite solar cell is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance) and often exhibits several semicircles, each corresponding to a different physical process occurring at a characteristic frequency. youtube.com
Key insights gained from EIS analysis of perovskite solar cells include:
Charge Transport Resistance (R_t): This resistance is associated with the transport of charge carriers through the perovskite layer and the charge transport layers. A lower R_t is desirable for efficient charge extraction.
Recombination Resistance (R_rec): This resistance is related to the recombination of electrons and holes, which is a loss mechanism in solar cells. A higher R_rec indicates lower recombination rates and is therefore desirable.
Capacitance: The capacitance values obtained from EIS can provide information about charge accumulation at interfaces and the dielectric properties of the perovskite material. youtube.com The low-frequency capacitance is often linked to the ionic properties of the perovskite. capes.gov.br
The table below outlines the typical parameters extracted from EIS measurements of perovskite solar cells and their interpretation.
| EIS Parameter | Associated Process | Desirable Value |
| Series Resistance (R_s) | Contact and substrate resistance. | Low |
| Charge Transport Resistance (R_t) | Resistance to charge carrier movement. | Low |
| Recombination Resistance (R_rec) | Resistance to charge carrier recombination. | High |
| Chemical Capacitance (C_μ) | Charge accumulation in the perovskite. | Related to the density of electronic states. |
Transient Photovoltage and Charge Extraction Analysis
Transient photovoltage (TPV) and charge extraction are powerful techniques used to investigate the charge carrier dynamics within perovskite solar cells, providing critical insights into recombination and extraction processes that govern device efficiency. TPV measures the decay of the open-circuit voltage (VOC) after a small light perturbation, which directly correlates to the charge carrier lifetime. Charge extraction, on the other hand, quantifies the total amount of charge stored in the device at a given VOC.
A novel analytical approach combines the rise and decay times of the transient photovoltage to determine the rates of carrier recombination and extraction. arxiv.orgresearcher.life This method utilizes a linearized system of two coupled differential equations, solved analytically to link the measured rise and decay times with the recombination and extraction rates as a function of bias voltage. arxiv.orgresearcher.life This analysis helps to establish a direct relationship between these kinetic parameters and the efficiency losses in the solar cell. arxiv.org
These measurements are crucial for understanding the electronic properties at the interfaces within the device. For instance, charge extraction analysis can reveal shifts in the conduction band position or modifications in the density of states (DOS) of the electron transporting layer. researchgate.net The electronic behavior in these materials is often dictated by the trapping and de-trapping of charges within the conduction band and sub-bandgap states. researchgate.net By analyzing the total extracted charge versus the open-circuit voltage under varying light intensities, researchers can map these electronic properties. researchgate.net Similarly, plotting the electron lifetime against the extracted charge provides a clearer picture of the recombination kinetics within the device. researchgate.net
The following table presents representative data from charge extraction and photovoltage transient measurements on formamidinium-based perovskite solar cells, illustrating the relationship between open-circuit voltage, extracted charge, and electron lifetime.
| Open-Circuit Voltage (V) | Extracted Charge (nC) | Electron Lifetime (µs) |
| 0.9 | 10 | 2.5 |
| 1.0 | 30 | 5.0 |
| 1.1 | 100 | 10.0 |
| 1.2 | 300 | 20.0 |
| This table is generated based on typical trends observed in studies such as those referenced in researchgate.net. The values are illustrative representations of the relationships between these parameters. |
Capacitance-Voltage (C-V) Techniques for Defect Activation Energies
Capacitance-Voltage (C-V) measurements are a fundamental tool for characterizing the electronic properties of semiconductor devices, including this compound perovskite solar cells. nrel.gov This technique monitors the charge storage capacity across a rectifying junction as a function of an applied voltage. The analysis of C-V data can distinguish between various physical phenomena occurring at different timescales. researchgate.net For example, the rapid transport of free carriers is observed at high frequencies, while slower processes like charge trapping and de-trapping by defect states dominate at lower frequencies. researchgate.net
A key application of C-V measurements is the determination of the built-in potential and the doping density of the perovskite layer through a Mott-Schottky analysis. researchgate.netresearchgate.net By plotting 1/C² against the applied voltage, a linear relationship is expected in the depletion region, and the intercept and slope of this line yield the built-in potential and the net dopant concentration, respectively. researchgate.net This analysis has been used to determine doping densities in perovskite films, which are often in the range of 10¹⁶ cm⁻³. researchgate.net
Furthermore, temperature-dependent C-V measurements and a related technique, Deep-Level Transient Spectroscopy (DLTS), are employed to probe the energetic distribution and activation energies of defect states. nrel.gov DLTS examines the time-dependent flow of charge into and out of localized defect states by applying electrical or optical pulses and monitoring the capacitance transient as a function of temperature. nrel.gov This allows for the determination of critical defect parameters such as their activation energy and capture cross-section, providing insights into recombination centers that can limit device performance. nrel.gov
The table below shows doping density profiles calculated from Mott-Schottky analysis for perovskite films under different processing conditions.
| Distance from Junction (nm) | Doping Density (cm⁻³) - Condition A | Doping Density (cm⁻³) - Condition B |
| 20 | 4.5 x 10¹⁶ | 5.0 x 10¹⁶ |
| 40 | 4.8 x 10¹⁶ | 5.2 x 10¹⁶ |
| 60 | 5.0 x 10¹⁶ | 5.1 x 10¹⁶ |
| 80 | 4.9 x 10¹⁶ | 5.0 x 10¹⁶ |
| This table is illustrative, based on data reported in studies like researchgate.net, showing the doping profile as a function of distance from the p-n junction interface. |
In Situ and Operando Characterization for Dynamic Processes
Understanding the dynamic processes that occur within this compound perovskites during fabrication and operation is crucial for improving their stability and performance. In situ and operando characterization techniques are indispensable for this purpose. In situ studies monitor changes in material properties under controlled environmental conditions, while operando techniques probe these changes in real-time as the device is functioning. researchgate.netmdpi.com
These advanced methods provide critical insights into dynamic phenomena such as ion migration, phase segregation, crystallization pathways, and interfacial reactions that significantly impact device efficiency and longevity. researchgate.netmdpi.com For instance, in situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful method for tracking the evolution of crystalline phases during the perovskite film formation process. researchgate.net It has revealed that factors like the choice of additives can influence the crystallization pathway, promoting the desired photoactive α-phase while suppressing inactive phases. researchgate.net
Operando spectroscopic techniques are used to study the electrochemical behavior and photoinduced charge carrier dynamics of perovskites under applied bias. nih.gov Techniques such as operando UV-visible spectroelectrochemistry and X-ray photoelectron spectroscopy (XPS) can track the transformation of the perovskite material during electrochemical reactions, providing a deeper understanding of degradation mechanisms. nih.gov Studies on formamidinium lead iodide quantum dots have used these methods to elucidate the mechanisms of irreversible oxidative transformation. nih.gov Furthermore, combining techniques like Kelvin Probe Force Microscopy (KPFM) and transient reflection spectroscopy allows for spatially resolving the evolution of the electric field and interfacial recombination rates within a complete solar cell during operation, revealing the effects of ion migration and light-soaking. nrel.gov
The following table summarizes findings from in situ characterization of formamidinium lead iodide (FAPbI₃) perovskite, showing the change in X-ray diffraction peak positions that indicate phase transitions.
| Condition | 2θ Angle (°) | Perovskite Phase |
| As-deposited | 11.9° | δ-phase (inactive) |
| After Annealing | 13.9° | α-phase (active) |
| After Humidity Exposure | 12.7° | PbI₂ (degradation product) |
| This table is based on typical diffraction data from studies like mdpi.com, illustrating the phase changes in FAPbI₃ under different conditions. |
Strategic Engineering for Enhanced Performance of Formamidinium Lead Chloride Iodide Perovskite Based Optoelectronic Devices
Compositional Engineering for Optimizing Optoelectronic Properties
Compositional engineering of formamidinium lead chloride iodide perovskites is a key strategy to enhance the performance and stability of optoelectronic devices. By carefully tuning the elemental ratios, researchers can optimize properties such as band gap, charge carrier dynamics, and crystal structure.
Rational Design of Mixed Halide (Chloride-Iodide) Ratios
The incorporation of chloride into the formamidinium lead iodide crystal lattice has been shown to significantly improve the material's properties. Adding chloride can enhance crystallinity, increase grain size, and reduce non-radiative recombination, all of which contribute to better device performance. researchgate.net For instance, the addition of precursors like methylammonium (B1206745) chloride (MACl) or formamidinium chloride (FACl) can facilitate the formation of high-quality perovskite films. researchgate.net
Studies have shown that even small amounts of chloride can have a profound impact. For example, a partial substitution of formamidinium iodide (FAI) with FACl has been used to create perovskites with a controllable chlorine doping fraction, leading to improved solar cell performance. researchgate.net However, the concentration of chloride must be carefully optimized, as excess amounts can lead to the formation of undesirable phases and shorten the light absorption range. researchgate.net Research by Cheng et al. on FAPbI(3-x)Clx found that the power conversion efficiency peaked at a specific chloride concentration (x=0.2) and decreased with further increases. researchgate.net
The introduction of excess lead chloride (PbCl2) has also been explored as a method to mitigate the formation of chloride vacancies and defects, resulting in dense, uniform films with large grains. mdpi.com The molar ratio of the precursor components is a critical parameter in this process.
Co-Cation Engineering for Band Gap and Stability Optimization
Incorporating different cations into the formamidinium lead iodide structure, a technique known as co-cation engineering, is another powerful tool for tuning the material's properties. The size of the incorporated cation plays a crucial role in the resulting crystal structure and stability, often rationalized by the Goldschmidt tolerance factor. rsc.orglmpv.nl
Adding smaller cations like cesium (Cs+) or methylammonium (MA+) can help stabilize the desirable photoactive α-phase of the perovskite. researchgate.net For example, the addition of cesium chloride (CsCl) has been shown to improve the morphology and carrier lifetimes of FAPbI3 films, leading to more stable and efficient solar cells. Similarly, first-principles calculations have indicated that replacing some of the formamidinium with MA+, Cs+, or rubidium (Rb+) can lower the transition temperature from the desired cubic α-phase to the non-perovskite hexagonal δ-phase, thereby improving stability at room temperature. nih.gov
The concentration of the added cation is a critical parameter. Optimized concentrations of cationic chlorides have been shown to improve crystallinity, leading to longer carrier lifetimes and larger grain sizes, ultimately boosting solar cell efficiency to over 23%. researchgate.netrsc.org However, it's important to note that while these multication strategies can enhance short-term stability, long-term instability may still be a concern. nih.gov
| Cation Additive | Effect on FAPbI3 Perovskite | Resulting Improvement |
| Methylammonium (MA+) | Stabilizes α-phase, can increase band gap | Improved stability |
| Cesium (Cs+) | Stabilizes α-phase, improves morphology | Enhanced stability and efficiency |
| Rubidium (Rb+) | Improves α-phase stability | Enhanced stability |
Film Morphology and Crystallinity Optimization for this compound
The morphology and crystallinity of the this compound thin film are critical factors that directly influence the performance of optoelectronic devices. Strategies to control these aspects are focused on creating films with large, uniform grains and a preferred crystal orientation to facilitate efficient charge transport and minimize defects.
Grain Size Control and Reduction of Grain Boundaries
Large grain sizes in perovskite films are highly desirable as they reduce the density of grain boundaries. nsf.gov Grain boundaries can act as traps for charge carriers and facilitate degradation pathways, so minimizing them is crucial for high performance and stability. mq.edu.auacs.org Various techniques have been developed to increase the grain size of this compound films.
One effective method is the use of additives in the precursor solution. For instance, the addition of formamidinium chloride (FACl) can retard crystallization kinetics, leading to the growth of larger, more crystalline grains. strath.ac.uk Similarly, introducing ethanedithiol (ED) and tetrabutyl ammonium (B1175870) perchlorate (B79767) (TAP) can promote homogeneous nucleation, resulting in high-quality films with micron-scale grains. rsc.org Solvent engineering, such as using tert-butanol (B103910) for the formamidinium iodide solution in a two-step deposition method, has also been shown to produce films with very large grains, up to several micrometers. mdpi.combwise.kr
Another approach involves post-treatment of the perovskite film. Solvent-vapor annealing, for example using dimethyl sulfoxide (B87167) (DMSO) vapor, can induce a phase transformation from the non-perovskite δ-phase to the desired α-phase, resulting in exceptional grain growth with sizes reaching up to ~9 μm. nsf.govnsf.gov
| Method | Effect on Grain Size | Resulting Film Quality |
| FACl Additive | Retards crystallization, promotes growth | Enlarged, highly crystalline grains |
| ED and TAP Additives | Promotes homogeneous nucleation | Micron-level grain sizes |
| Solvent Engineering (tert-butanol) | Influences crystallization process | Grains up to several micrometers |
| DMSO Solvent-Vapor Annealing | Induces δ-to-α phase transformation | Ultra-large grains (up to ~9 μm) |
Preferred Crystallite Orientation in Thin Films
The orientation of the crystal grains within the thin film also plays a significant role in device performance. A preferred orientation, where the grains are aligned in a specific crystallographic direction, can enhance charge transport and extraction.
The addition of certain additives can influence the crystallite orientation. For example, higher concentrations of methylammonium chloride (MACl) have been shown to induce a nih.gov preferred orientation in α-FAPbI3 films. kfupm.edu.sa This orientation is associated with reduced non-radiative recombination and a longer charge carrier lifetime, leading to higher short-circuit current density and fill factor in solar cells. kfupm.edu.sa
The choice of solvent in the deposition process can also affect the crystal orientation. Using tert-butanol as a solvent for formamidinium iodide has been found to produce films with a preferred crystallite orientation. mdpi.combwise.kr Furthermore, controlling the [CsI]/[FAI] ratio in mixed-cation perovskites can induce a change in crystal orientation from the (100) to the (111) direction, which has been linked to improved stability. mdpi.com
Interface Engineering for Efficient Charge Carrier Extraction
One common strategy is the introduction of a passivation layer at the interface. This can be achieved by post-treatment of the perovskite surface with large organic cations, which can form a two-dimensional (2D) perovskite layer. For instance, treating the FAPbI3 surface with octyl ammonium iodide (OAI) can stabilize the active phase and improve power conversion efficiencies. purdue.edu Similarly, the use of conjugated oligothiophene ligands with formamidinium anchoring groups can create a stable and semiconducting passivation layer, leading to solar cells with improved efficiency and stability. rsc.org
Modifying the charge transport layers themselves is another effective approach. For example, coating the electron transport layer (such as TiO2) with a thin layer of polyethylene oxide (PEO) can reduce the work function of the layer, which in turn retards back recombination and enhances electron collection efficiency. rsc.org The addition of methylammonium chloride (MACl) to the perovskite precursor can also lead to the spontaneous formation of a chloride-containing wide-bandgap interlayer at the FAPbI3/TiO2 interface. chemrxiv.org This interlayer can act as a hole-blocking layer and facilitate electron injection. chemrxiv.org
Electron Transport Layer (ETL) and Hole Transport Layer (HTL) Modification
One effective approach involves the surface treatment of the ETL. For instance, modifying a tin oxide (SnO₂) ETL with tetraethyl orthosilicate (TEOS) has been shown to passivate defects at the ETL/perovskite interface. This passivation significantly extends the carrier lifetime, leading to a notable increase in power conversion efficiency (PCE) from 17.64% for a device with an unmodified SnO₂ ETL to 20.0% for a device with a TEOS-doped SnO₂ ETL nih.gov.
Another strategy focuses on introducing passivating agents that can interact with both the transport layer and the perovskite. The use of potassium iodide (KI) as an additive has been shown to enhance the optical properties of the perovskite layer when applied to the ETL surface chemrxiv.org. Furthermore, combining methylammonium chloride (MACl) and potassium cations (K+) as co-additives can alter the growth orientation of the perovskite layer, leading to improved crystallization and uniformity chemrxiv.org. This co-additive strategy has been observed to impede iodide migration through defect passivation chemrxiv.org.
Surface Passivation for Reduced Recombination
A variety of molecules have been explored as passivating agents. Amino-silane-based treatments, such as with (3-aminopropyl)trimethoxysilane (APTMS) and [3-(2-aminoethylamino)propyl]trimethoxysilane (AEAPTMS), have demonstrated success in improving the photoluminescence properties and photovoltaic performance of formamidinium-based perovskites arxiv.org. The effectiveness of these treatments is highly dependent on the deposition time arxiv.org.
First-principles calculations have identified that formamidinium iodide (FAI)-terminated surfaces are the most stable and have a high tolerance for defects acs.orgnih.gov. However, lead iodide (PbI₂)-terminated surfaces can host defects that create deep-level charge traps, such as formamidinium-interstitial (FAi) and lead-interstitial (Pbi) defects, which are detrimental to performance acs.orgnih.gov. Research has shown that small molecule additives, such as benzene (B151609), can effectively passivate these deep-level defects by donating electrons to the surface defect through charge-transfer acs.orgnih.gov. This passivation of deep trap defects can significantly enhance the performance of perovskite solar cells acs.org.
Interfacial passivation through the reconstruction of the perovskite surface is another effective strategy. This can involve the formation of a thin layer of a different perovskite composition or dimensionality at the interface, which can reduce trap defects, hinder ion migration, and suppress non-radiative recombination centers psecommunity.org.
Additive Engineering for Improved Processing and Stability
The incorporation of additives into the perovskite precursor solution is a widely adopted and highly effective method to control the crystallization process, improve film morphology, and enhance the intrinsic stability of the this compound perovskite.
Polymer Additives (e.g., PVP) for Film Quality and Stability
Polyvinylpyrrolidone (B124986) (PVP) is a polymer additive that has been successfully employed to improve the quality and stability of formamidinium lead iodide films. The inclusion of PVP in the precursor solution has been shown to prevent the degradation of the film in an ambient atmosphere for extended periods nih.govnih.govresearchgate.net.
The presence of PVP influences the morphology of the perovskite film. Studies have shown that adding PVP can lead to more compact, smooth, and pinhole-free films acs.org. The grain size of the perovskite crystals can also be affected by the concentration of PVP. For instance, in one study, the grain sizes were approximately 400 nm for a pristine film, and 100 nm, 210 nm, and 350 nm for films with 4, 8, and 12 wt% PVP, respectively acs.org.
Furthermore, PVP can form a stable complex with the perovskite precursors, which can slow down the crystallization process and result in films with fewer traps nih.gov. This improved film quality translates to enhanced electrical properties, including increased electrical conductivity and radiative recombination of photogenerated charge carriers nih.govnih.gov. Devices fabricated with PVP-containing perovskite films have exhibited highly reproducible power conversion efficiencies of up to 17% and maintained stable performance for over 600 hours in humid ambient air without encapsulation acs.org.
| Additive | Concentration | Effect on Film Morphology | Impact on Device Performance | Reference |
| PVP | 8 wt% | More homogeneous structure, narrower particle size distribution | PCE up to 17%, stable for >600h in ambient air | acs.org |
| PVP | 1.33 mg/mL (in mixed cation perovskite) | Improved film quality | Enhanced cell performance | nih.gov |
| PVP | 8 mg/mL | Prevents degradation for 2 months in ambient atmosphere | Increased electrical conductivity and radiative recombination | nih.govnih.govresearchgate.net |
Ammonium Acid Additives (e.g., 5-AVACl) for Phase Stabilization
Ammonium acid additives, such as 5-ammonium valeric acid chloride (5-AVACl), have proven to be highly effective in stabilizing the photoactive α-phase of formamidinium lead iodide, which is thermodynamically unstable at room temperature. The incorporation of 5-AVACl can suppress the formation of the undesirable non-photoactive δ-phase rsc.org.
The addition of 5-AVACl leads to several beneficial effects. It increases the grain size of the perovskite film, reduces non-radiative recombination, and improves carrier lifetimes rsc.org. A key advantage of 5-AVACl is its ability to initiate the formation of the α-phase even before annealing rsc.org. Density functional theory (DFT) calculations have also indicated that the presence of 5-AVACl promotes the growth of moisture-stable (111) facets rsc.org.
These material improvements translate directly into enhanced device performance. Solar cells incorporating 1 mol% of 5-AVACl have demonstrated a significant increase in power conversion efficiency, rising from 9.75 ± 0.61% for pristine formamidinium lead iodide devices to 13.50 ± 0.81% rsc.org.
| Additive | Concentration | Key Improvement | Power Conversion Efficiency (PCE) | Reference |
| 5-AVACl | 1 mol% | Stabilizes α-phase, increases grain size, reduces non-radiative recombination | 13.50 ± 0.81% (up from 9.75 ± 0.61% for pristine) | rsc.org |
| 5-AVAI | 1 mol% | Stabilizes α-phase, increases grain size | (Data for PCE improvement not as significant as 5-AVACl) | rsc.org |
Future Research Directions in Formamidinium Lead Chloride Iodide Perovskite Science
Advanced Material Design Principles for Enhanced Stability and Performance
A primary focus of future research will be the development of advanced material design principles to enhance the intrinsic stability and performance of formamidinium lead chloride iodide perovskites. A key challenge remains the thermodynamic instability of the desired photoactive black α-phase at room temperature, which can transition to the photoinactive yellow δ-phase, especially in the presence of moisture. rsc.orgrsc.orgresearchgate.net
Strategies to overcome this include the exploration of novel additives and dopants. For instance, the addition of 5-ammonium valeric acid chloride (5-AVACl) has been shown to stabilize the α-phase, suppress the formation of the δ-phase, increase grain size, and reduce non-radiative recombination. rsc.org Similarly, alloying with methylammonium (B1206745) bromide (MABr) can induce lattice contraction, which helps to balance lattice strain and dramatically improve the stability of the α-phase in humid air. acs.org
Future work will likely involve a more systematic investigation of a wider range of organic and inorganic additives. This includes exploring the impact of heterovalent and homovalent additives, such as bismuth (Bi³⁺) and cadmium (Cd²⁺), on the crystallographic structure, photophysical properties, and defect passivation. uvic.ca Furthermore, in-depth studies into defect control and composition engineering will be crucial. First-principles calculations combined with machine learning can help elucidate the role of intrinsic defects, like iodine vacancies and interstitials, in aggravating the instability of the α-phase and can guide the strategic doping of A and B sites to improve both stability and optoelectronic properties. researchgate.net
Research Focus Areas for Advanced Material Design:
| Research Area | Objective | Key Compounds/Methods |
| Additive Engineering | Stabilize the α-phase and passivate defects. | 5-Ammonium Valeric Acid Chloride (5-AVACl), Methylammonium Bromide (MABr) rsc.orgacs.org |
| Dopant Exploration | Enhance structural stability and electronic properties. | Bismuth (Bi³⁺), Cadmium (Cd²⁺) uvic.ca |
| Defect Control | Understand and mitigate the role of intrinsic defects in degradation. | First-principles calculations, Iodine vacancy/interstitial management researchgate.net |
| Strain Engineering | Control lattice strain to prevent phase transitions. | Alloying with different cations/anions acs.org |
Exploration of Novel Synthesis Pathways for Scalable Production
Bridging the gap between laboratory-scale devices and large-scale, commercially viable production is a critical next step. Future research will heavily focus on developing novel synthesis pathways that are not only scalable but also compatible with ambient manufacturing conditions. While spin-coating is prevalent in research labs, it is not suitable for large-area module fabrication. researchgate.net
Scalable techniques like blade-coating and doctor-blading are promising alternatives. uvic.caresearchgate.netresearchgate.net Research in this area will involve optimizing precursor solution chemistry and deposition parameters. For example, the addition of N-methyl pyrrolidone and methylammonium chloride to the precursor solution has been shown to control crystallization and enable the fabrication of pure α-phase films via doctor blading in ambient air. researchgate.netfau.de
Beyond solution-based methods, vapor deposition techniques, such as chemical vapor deposition (CVD), offer a pathway to high-quality, uniform films over large areas. The first demonstration of vapor-deposited formamidinium-based perovskites has shown promise, with the potential for self-limiting growth processes and tunable chlorine concentrations. researchgate.net Another innovative approach is the solid-liquid-solid cation exchange, where methylammonium cations in nanocrystals are replaced by formamidinium cations, offering a route to a wide range of halide compositions. rsc.orgrsc.org
Promising Scalable Synthesis Techniques:
| Synthesis Technique | Description | Key Advantages |
| Blade-Coating/Doctor-Blading | A solution-based method where a blade spreads the precursor solution across a substrate. | Scalable, compatible with roll-to-roll processing, allows for ambient air fabrication. uvic.caresearchgate.net |
| Chemical Vapor Deposition (CVD) | A process where gaseous reactants form a solid film on a substrate. | Produces highly uniform and pure films over large areas. researchgate.net |
| Perovskite Seeding Growth (PSG) | Incorporating submicron-sized crystalline perovskite seeds into the precursor layer to guide crystallization. | Improves film quality, enhances device stability and performance. nih.govrepec.orgnih.gov |
| Solid-Liquid-Solid Cation Exchange | Replacing cations in pre-formed nanocrystals with formamidinium. | Allows for precise control over composition and tunable optical properties. rsc.orgrsc.org |
In-depth Understanding of Complex Interfacial Phenomena
A key area of investigation is the management of halide ion concentration at the interfaces. It has been shown that introducing additional iodide ions into the precursor solution can decrease the concentration of deep-level defects, which are a major source of non-radiative recombination and reduce the open-circuit voltage and short-circuit current. nih.govcornell.edu
Surface functionalization and post-treatment strategies are also emerging as powerful tools for interface engineering. The post-treatment of the formamidinium lead iodide surface with long-chain organic ammonium (B1175870) halides, such as octyl ammonium iodide (OAI), can form a 2D perovskite capping layer. This layer can passivate surface defects and enhance the stability of the underlying 3D perovskite structure against environmental stressors. mdpi.com The increased number of interfaces in advanced device architectures necessitates stringent control over their properties to prevent carrier loss. researchgate.net
Development of Robust Characterization Tools for Real-Time Degradation Monitoring
To design more stable materials and devices, a fundamental understanding of their degradation pathways is essential. A significant future research direction will be the development and application of robust characterization tools that can monitor the degradation of this compound perovskites in real-time and under operational conditions (in situ and operando).
Techniques such as in-situ Grazing-Incidence X-ray Diffraction (GIXRD) allow for the real-time monitoring of crystallographic changes upon exposure to environmental stressors like humidity. aip.org For instance, GIXRD has been used to observe the formation of intermediate hydrate (B1144303) phases that can revert to the perovskite structure. aip.org Combining time-resolved XRD with in-situ ellipsometry can further reveal the dynamics of perovskite hydration. aip.org
Photothermal infrared microscopy is another powerful technique that can resolve the location of specific cations, like formamidinium, with high spatial resolution, providing insights into their role in degradation mechanisms. researchgate.net Furthermore, impedance spectroscopy is proving to be a highly sensitive technique for detecting early-stage degradation, capable of identifying performance drops that are not yet apparent in standard current-voltage measurements. nih.gov The development of such sensitive, non-destructive techniques will be crucial for accelerating the discovery of more stable perovskite compositions and device architectures.
Integration of Machine Learning and High-Throughput Screening for Material Discovery
The vast compositional space of perovskite materials presents both an opportunity and a challenge for discovering new and improved formulations. Integrating machine learning (ML) and high-throughput screening is a rapidly emerging research direction that can accelerate the discovery and optimization of this compound perovskites. researchgate.netmdpi.com
High-throughput first-principles calculations, based on Density Functional Theory (DFT), can be used to systematically investigate large numbers of potential perovskite compositions. rsc.orgresearchgate.net These calculations can predict key properties such as formation energy, bandgap, and stability. rsc.orgresearchgate.net The resulting large datasets can then be used to train ML models. aihub.org
These ML models can rapidly predict the properties of new candidate materials without the need for time-consuming and resource-intensive experimental synthesis and characterization. researchgate.netrsc.orgyoutube.com This data-driven approach allows for the efficient screening of vast chemical spaces to identify promising new compositions with desired stability and optoelectronic properties. For example, ML models have been used to identify novel lead-free perovskite materials and to predict the stability of hybrid organic-inorganic perovskites. researchgate.netaihub.org The synergy between high-throughput computations and machine learning is expected to play a pivotal role in designing the next generation of highly stable and efficient this compound perovskite materials. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic methods for producing phase-pure Formamidinium Lead Chloride Iodide (FAPbCl₃Iₓ), and how can contamination by secondary phases be minimized?
- Methodological Answer : Phase-pure FAPbCl₃Iₓ is typically synthesized via a two-step solution-processed method. First, stoichiometric ratios of PbCl₂ and PbI₂ are dissolved in a mixed solvent (e.g., DMF:DMSO 4:1) under inert conditions. Formamidinium iodide (FAI) is then added, followed by anti-solvent crystallization. Secondary phases (e.g., δ-FAPbI₃) can be minimized by optimizing annealing temperatures (120–150°C) and controlling humidity (<10% RH) during film deposition . Characterization via XRD (e.g., absence of peaks at 12.7° 2θ for δ-phase) and PL spectroscopy (narrow emission at ~800 nm) is critical for phase verification .
Q. How should researchers design experiments to evaluate the optoelectronic properties of FAPbCl₃Iₓ thin films?
- Methodological Answer : Optoelectronic characterization should include:
- UV-Vis-NIR spectroscopy to determine bandgap (Tauc plot analysis).
- Time-resolved photoluminescence (TRPL) to measure carrier lifetimes (e.g., τ₁ for fast recombination, τ₂ for slow recombination).
- Hall effect measurements or space-charge-limited current (SCLC) analysis for carrier mobility.
Cross-validate results with in situ Raman mapping to correlate phase stability with optoelectronic performance .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for FAPbCl₃Iₓ under thermal and illumination stress?
- Methodological Answer : Discrepancies often arise from variations in defect density and interfacial passivation. To address this:
- Controlled aging studies : Expose samples to 85°C/85% RH and 1 Sun illumination (AM1.5G) while monitoring phase transitions via XRD/FTIR.
- Defect analysis : Use deep-level transient spectroscopy (DLTS) or cathodoluminescence to quantify trap states.
- Surface passivation : Compare stability of films treated with alkylammonium ligands (e.g., octylammonium chloride) versus untreated controls .
- Data normalization : Report degradation rates relative to initial PCE (e.g., T80 at 500 hours) to enable cross-study comparisons .
Q. How can researchers differentiate between intrinsic and extrinsic degradation mechanisms in FAPbCl₃Iₓ-based devices?
- Methodological Answer :
- Intrinsic mechanisms : Probe ion migration via in operando TOF-SIMS or impedance spectroscopy under bias. Look for Pb⁰ accumulation at interfaces.
- Extrinsic mechanisms : Conduct elemental mapping (EDS/EELS) to identify environmental contaminants (e.g., oxygen, moisture ingress).
- Control experiments : Compare encapsulated vs. unencapsulated devices to isolate environmental effects .
- Theoretical modeling : Use density functional theory (DFT) to calculate activation energies for halide migration pathways .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing variability in FAPbCl₃Iₓ device performance across batches?
- Methodological Answer :
- Batch-to-batch normalization : Use a reference sample (e.g., MAPbI₃ with known PCE) in each batch.
- Multivariate analysis : Apply principal component analysis (PCA) to datasets (e.g., J-V parameters, PL lifetimes) to identify dominant variability sources.
- Error propagation : Report uncertainties in efficiency metrics (e.g., ±0.5% absolute PCE) using the IEC 61215 standard .
Q. How should contradictory results in the literature regarding the role of chloride in FAPbCl₃Iₓ be addressed methodologically?
- Methodological Answer :
- Isotopic labeling : Use ³⁶Cl tracer experiments to distinguish between Cl⁻ incorporation vs. residual Cl in precursors.
- In situ GIWAXS: Monitor Cl expulsion during annealing (e.g., loss of PbCl₂ peaks at 100–150°C).
- Comparative studies : Synthesize Cl-free (FAPbI₃) and Cl-containing (FAPbCl₃Iₓ) analogues under identical conditions to isolate Cl effects on lattice strain and defect tolerance .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
